molecular formula C11H9ClN2O B1456965 4-(2-Chloro-pyridin-4-yloxy)-phenylamine CAS No. 630125-70-1

4-(2-Chloro-pyridin-4-yloxy)-phenylamine

Cat. No.: B1456965
CAS No.: 630125-70-1
M. Wt: 220.65 g/mol
InChI Key: RNWUHCOVYJVAMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloro-pyridin-4-yloxy)-phenylamine is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Chloro-pyridin-4-yloxy)-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chloro-pyridin-4-yloxy)-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-chloropyridin-4-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-11-7-10(5-6-14-11)15-9-3-1-8(13)2-4-9/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWUHCOVYJVAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101275293
Record name 4-[(2-Chloro-4-pyridinyl)oxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101275293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630125-70-1
Record name 4-[(2-Chloro-4-pyridinyl)oxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630125-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Chloro-4-pyridinyl)oxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101275293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure-activity relationship (SAR) introduction for chloro-pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Chloro-Pyridine Derivatives

Authored by: A Senior Application Scientist

Foreword: The Strategic Role of Chlorine in Pyridine Scaffolds

The pyridine ring is a cornerstone in medicinal chemistry and agrochemical design, celebrated for its versatile chemical properties and presence in numerous FDA-approved drugs.[1] Its ability to act as a bioisostere for a benzene ring, while introducing a nitrogen atom capable of hydrogen bonding and altering electronic properties, makes it a privileged scaffold.[1][2] The strategic introduction of a chlorine atom onto this ring—creating chloro-pyridine derivatives—further enhances its utility, offering a powerful tool to modulate a molecule's potency, selectivity, pharmacokinetics, and metabolic stability.

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of chloro-pyridine derivatives. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between chemical structure and biological function. We will explore why specific substitutions are made, how they influence interactions with biological targets, and how this knowledge is systematically applied in the iterative process of drug and agrochemical development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the chloro-pyridine scaffold in their own discovery programs.

The Physicochemical Impact of Chlorine Substitution

The introduction of a chlorine atom to a pyridine ring is a deliberate and strategic decision in molecular design, driven by its profound effects on the molecule's electronic and physical properties.

  • Electronic Effects : Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the pyridine ring, making it less susceptible to electrophilic substitution and more prone to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen.[1] This altered reactivity is fundamental for the synthesis of diverse derivatives. The electron-withdrawing nature of chlorine also lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be critical for modulating off-target effects or improving cell permeability.

  • Lipophilicity and Steric Bulk : Chlorine significantly increases the lipophilicity (hydrophobicity) of the molecule. This enhancement can improve membrane permeability and facilitate entry into cells or across the blood-brain barrier. The increased van der Waals radius of chlorine compared to hydrogen also introduces steric bulk, which can be exploited to achieve selective binding to a target protein by either promoting favorable interactions or creating unfavorable steric clashes with off-targets.[3]

  • Metabolic Stability : The C-Cl bond is generally strong and resistant to metabolic cleavage. Introducing chlorine at a metabolically vulnerable position on the pyridine ring can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.

The interplay of these factors is complex. The position of the chlorine atom (ortho, meta, or para to the nitrogen) and the presence of other substituents dictate the overall physicochemical profile and, consequently, the biological activity.

Core SAR Principles: Decoding the Role of Substitution Patterns

The biological activity of chloro-pyridine derivatives is exquisitely sensitive to the substitution pattern on the pyridine ring. Understanding these relationships is key to rational drug design.

2.1. The Critical Influence of Chlorine's Position

The location of the chlorine atom is a primary determinant of activity. For instance, in a series of vinyl sulfone activators of Nrf2, halogenation was only tolerated ortho to the alkene substituent, with activity diminishing when chlorine was moved to other positions.[3] This highlights that the chlorine atom often plays a direct role in binding to the target, either through halogen bonding or by positioning other key functionalities correctly within a binding pocket.

2.2. The Impact of Additional Substituents

While the chloro- group is foundational, the introduction of other functional groups allows for the fine-tuning of activity.

  • Electron-Withdrawing vs. Electron-Donating Groups : The addition of further electron-withdrawing groups (e.g., -CN, -NO2) can enhance activity in some contexts by further modulating the electronic character of the ring.[4] Conversely, electron-donating groups (e.g., -CH3, -NH2) can have the opposite effect. In a study of imidazo[1,2-a]pyridine derivatives as Nek2 inhibitors, systematic exploration of various substituents led to the identification of highly potent compounds.[5]

  • Lipophilicity and Polarity : The overall lipophilicity of the molecule is a critical parameter. Studies on pyridine derivatives have shown that decreasing polarity can lead to lower IC50 values (higher potency).[6] For example, replacing a polar COOEt group with a less polar CN group resulted in decreased IC50 values.[6]

The following diagram illustrates the general workflow for a typical SAR study, an iterative process of design, synthesis, and testing.

Caption: A typical iterative workflow for a Structure-Activity Relationship (SAR) study.

Case Study: Chloro-pyridinyl Moieties in M4 Muscarinic Receptor Modulators

A compelling example of chloro-pyridine SAR comes from the development of positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor, a target for treating neuropsychiatric disorders.[7]

In one study, researchers started with a lead compound and explored modifications to a 6-chloro-[5][7][8]triazolo[4,3-b]pyridazine core.[7] The chlorine at the 6-position was crucial as it served as a reactive handle for nucleophilic aromatic substitution (SNAr), allowing for the facile synthesis of a library of analogs.[7]

SAR Insights:

The study revealed several key SAR trends, summarized in the table below.

Compound IDR1 GroupR3 GrouphM4 EC50 (nM)Key SAR Observation
5f H4-CF3-phenyl>1100Electron-withdrawing CF3 group reduces potency.
5g H4-Me-phenyl324A methyl group is tolerated, establishing a baseline.
6g Me4-Me-phenyl280Adding a second methyl to the core slightly improves potency.
5h H3-Me-phenyl160Moving the methyl from para to meta position doubles potency.
5j H5-Me-pyridin-2-yl864Replacing the phenyl ring with a pyridine ring diminishes activity.
5k H2-Me-pyridin-3-yl>10000Nitrogen position ortho to the ether linkage is highly detrimental.

Data synthesized from ACS Chemical Neuroscience, 2026.[7]

This case study demonstrates the subtleties of SAR. Simply replacing a phenyl ring with a bioisosteric pyridine ring (5g vs. 5j) was not beneficial and, depending on the nitrogen's position (5k), could be catastrophic for activity.[7] Furthermore, the seemingly minor change of moving a methyl group from the para to the meta position (5g vs. 5h) resulted in a significant potency boost.[7] These findings underscore the importance of empirical testing guided by rational design.

The following diagram illustrates the core scaffold and the key positions that were varied in the SAR study.

Caption: Key modification points on the M4 PAM scaffold for SAR exploration.

Methodologies for a Robust SAR Program

A successful SAR investigation relies on the integration of chemical synthesis, biological evaluation, and often, computational modeling.

4.1. Experimental Protocol: Synthesis of a Chloro-Pyridine Derivative

The ability to rapidly synthesize analogs is the engine of any SAR campaign. Nucleophilic substitution on an activated chloro-pyridine ring is a common and powerful strategy. The following protocol provides an example for the synthesis of 2-chloro-5-(selenocyanatomethyl)pyridine, a building block for creating compounds with potential antibacterial activity.[9]

Objective: To synthesize 2-chloro-5-(selenocyanatomethyl)pyridine (15) from 2-chloro-5-(chloromethyl)pyridine.

Materials:

  • 2-chloro-5-(chloromethyl)pyridine (227.4 mg, 1.5 mmol)

  • Potassium selenocyanate (KSeCN) (432.0 mg, 3.0 mmol)

  • Acetonitrile (15 mL)

  • Ethyl acetate

  • Distilled water

  • Saturated NaCl solution

  • Anhydrous Na2SO4

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Thin-Layer Chromatography (TLC) apparatus

  • Rotary evaporator

Step-by-Step Procedure:

  • Add 2-chloro-5-(chloromethyl)pyridine (1.5 mmol) to a round-bottom flask.

  • Add potassium selenocyanate (3.0 mmol) to the flask.

  • Add acetonitrile (15 mL) to dissolve the reactants.

  • Heat the mixture to 75 °C with stirring for 12 hours.

  • Monitor the reaction progress by TLC until the starting material spot has completely disappeared.[9]

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Extract the resulting residue with ethyl acetate.

  • Wash the combined organic extracts twice with distilled water and then once with a saturated NaCl solution.[9]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.[9]

  • Purify the crude product via column chromatography to obtain the final compound, 2-chloro-5-(selenocyanatomethyl)pyridine.

This self-validating protocol includes a clear monitoring step (TLC) to ensure the reaction proceeds to completion before workup, a standard practice ensuring trustworthiness and reproducibility.

4.2. Experimental Protocol: Antimicrobial Activity Screening

Once synthesized, new derivatives must be tested for biological activity. The agar diffusion technique is a standard, reliable method for initial screening of antimicrobial properties.[8]

Objective: To assess the antimicrobial activity of synthesized chloro-pyridine derivatives against selected bacterial and fungal strains.

Materials:

  • Synthesized chloro-pyridine derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., E. coli, B. mycoides) and fungal strains (e.g., C. albicans)

  • Nutrient agar plates

  • Sterile paper discs (6 mm diameter)

  • Positive control (standard antibiotic) and negative control (solvent)

  • Incubator

Step-by-Step Procedure:

  • Prepare fresh cultures of the test microorganisms in broth and adjust to a standard turbidity (e.g., 0.5 McFarland).

  • Using a sterile swab, evenly inoculate the entire surface of the nutrient agar plates with the microbial suspension to create a lawn.

  • Aseptically place sterile paper discs onto the surface of the inoculated agar plates.

  • Pipette a fixed volume (e.g., 10 µL) of each test compound solution onto separate discs. Also, prepare discs for the positive and negative controls.

  • Allow the plates to stand for 30 minutes to permit diffusion of the compounds into the agar.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters.

  • Compare the zone diameters of the test compounds to the controls to determine the level of antimicrobial activity. A larger zone indicates higher activity.

The inclusion of both positive and negative controls in this protocol is a self-validating mechanism, ensuring that the observed activity is due to the test compound and not the solvent, and providing a benchmark for potency.

Conclusion and Future Directions

The chloro-pyridine scaffold is a testament to the power of strategic halogenation in modern chemical design. The SAR principles discussed herein—the critical influence of chlorine's position, the modulating effects of other substituents, and the careful balancing of electronic and steric properties—provide a rational framework for the development of novel therapeutics and agrochemicals.

As our understanding of molecular interactions deepens, driven by advances in structural biology and computational chemistry, the design of chloro-pyridine derivatives will become increasingly sophisticated. Future research will likely focus on developing compounds with highly specific polypharmacology, targeting multiple nodes in a disease pathway, or designing next-generation pesticides with improved environmental profiles. The versatility and proven track record of the chloro-pyridine core ensure its continued prominence as a privileged structure in the ongoing quest for new and effective bioactive molecules.

References

  • (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

  • (2026). Discovery of VU6025733 (AG06827): A Highly Selective, Orally Bioavailable, and Structurally Distinct M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy. ACS Chemical Neuroscience. [Link]

  • (2026). Excellent inhibitory activity of aromatic selenocyanates against phytopathogenic bacterium and structure–activity relationship. Pest Management Science. [Link]

  • (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • (2025). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. ResearchGate. [Link]

  • (2014). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

  • (N.A.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. [Link]

  • (N.A.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. [Link]

  • (1999). Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Pharmazie. [Link]

  • (N.A.). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. MDPI. [Link]

  • (N.A.). Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. NIH. [Link]

  • (2025). Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding. ResearchGate. [Link]

  • (N.A.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry. [Link]

  • (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie. [Link]

  • (N.A.). Epibatidine. Wikipedia. [Link]

  • (N.A.). Structure–activity relationship (SAR) features of chloropyrazine-tethered pyrimidine hybrids. ResearchGate. [Link]

  • (N.A.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

Sources

4-(2-Chloro-pyridin-4-yloxy)-phenylamine: A Privileged Pharmacophore in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(2-chloro-pyridin-4-yloxy)-phenylamine scaffold has emerged as a cornerstone in the development of targeted kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. This diaryl ether motif serves as a "privileged" pharmacophore, adept at binding to the highly conserved ATP-binding pocket of numerous protein kinases. Its structural rigidity, coupled with specific hydrogen bonding capabilities, allows it to function as a highly effective hinge-binder, forming the foundation for several FDA-approved drugs and a multitude of clinical candidates. This technical guide provides an in-depth analysis of this pharmacophore, dissecting its structural features, mechanism of action, and structure-activity relationships. Furthermore, it offers practical, field-proven protocols for the synthesis and preclinical evaluation of inhibitors built upon this core, providing researchers and drug development professionals with a comprehensive resource to leverage this powerful chemical scaffold.

The Kinase Inhibitor Landscape: A Paradigm of Targeted Therapy

The Central Role of Kinases in Cellular Regulation

Protein kinases constitute one of the largest and most functionally diverse gene families, with the human kinome comprising over 500 members.[1] These enzymes are the central nodes of cellular signaling networks, catalyzing the transfer of a phosphate group from ATP to specific substrate proteins. This phosphorylation event acts as a molecular switch, modulating protein function, localization, and stability. Consequently, kinases govern a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Given their pivotal role, aberrant kinase activity is a hallmark of many human diseases, most notably cancer, where mutated or overexpressed kinases can drive uncontrolled cell proliferation and survival.[1]

The ATP-Binding Site: A Druggable Pocket

The catalytic activity of all kinases is dependent on their ability to bind ATP. The ATP-binding pocket is a highly conserved region within the kinase domain, featuring several key structural motifs. One of the most critical for drug design is the "hinge region," a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. This region forms key hydrogen bonds with the adenine ring of ATP, anchoring it in the correct orientation for catalysis. The high degree of conservation in this pocket presents a challenge for developing selective inhibitors, yet subtle differences can be exploited to achieve specificity. Most small molecule kinase inhibitors are ATP-competitive, designed to occupy this pocket and prevent the binding of ATP, thereby shutting down the enzyme's catalytic function.

The Pharmacophore Concept in Kinase Inhibitor Design

A pharmacophore is an abstract description of the molecular features necessary for a drug to recognize and interact with its biological target. It is not a real molecule but rather a three-dimensional arrangement of electronic and steric features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. The 4-(2-chloro-pyridin-4-yloxy)-phenylamine core represents a classic pharmacophore for Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase.

Deconstructing the 4-(2-Chloro-pyridin-4-yloxy)-phenylamine Core

Structural and Physicochemical Properties

The core structure consists of a phenylamine ring linked via an ether oxygen to a 2-chloropyridine ring. This arrangement imparts a degree of conformational rigidity, which is entropically favorable for binding. The ether linkage dictates a specific, non-linear angle between the two aromatic rings, positioning them optimally for interaction with distinct sub-pockets of the kinase active site.

PropertyValueSource
Molecular Formula C11H9ClN2O[2]
Molecular Weight 220.66 g/mol [2]
CAS Number 630125-70-1[2]
Key Pharmacophoric Features

The power of this scaffold lies in its precise presentation of key interacting moieties. The pyridine nitrogen acts as a crucial hydrogen bond acceptor, while the phenylamine can serve as a hydrogen bond donor or a point for synthetic elaboration to access other regions of the ATP pocket.

Key pharmacophoric features of the core scaffold.
The Role of Individual Moieties
  • Phenylamine: The aniline nitrogen is a critical interaction point. In many inhibitors, such as Sorafenib and Regorafenib, this amine is acylated, and the resulting amide NH group acts as a hydrogen bond donor. The phenyl ring itself occupies a hydrophobic pocket.

  • Ether Linkage: This linker provides the ideal geometry to span from the hinge-binding pyridine to the deeper hydrophobic regions of the ATP pocket. Its relative stability and ease of synthesis make it an attractive choice.

  • 2-Chloropyridine: The pyridine nitrogen is almost universally observed to form a hydrogen bond with a backbone NH group in the kinase hinge region.[3] The 2-chloro substituent plays a more nuanced role. It can enhance binding affinity through favorable electronic interactions and can be a crucial handle in the chemical synthesis, activating the pyridine ring for nucleophilic aromatic substitution.

Mechanism of Action: A Prototypical Hinge-Binder

The Canonical Type II Kinase Inhibitor Binding Mode

The 4-(2-chloro-pyridin-4-yloxy)-phenylamine scaffold is a hallmark of Type II kinase inhibitors. Unlike Type I inhibitors that bind to the active "DFG-in" conformation, Type II inhibitors bind to and stabilize the inactive "DFG-out" conformation. In this state, the conserved DFG (Asp-Phe-Gly) motif at the start of the activation loop is flipped, exposing a large hydrophobic pocket adjacent to the ATP-binding site. This allosteric pocket is exploited by Type II inhibitors, often leading to greater selectivity compared to Type I inhibitors.

Hydrogen Bonding with the Hinge

The defining interaction for this pharmacophore is the hydrogen bond formed between the pyridine nitrogen and the backbone amide of a conserved hinge residue (e.g., Cys997 in VEGFR2). This interaction mimics the binding of the adenine ring of ATP and is the primary anchor for the inhibitor in the active site. The phenylamine moiety, often derivatized, typically forms a second hydrogen bond with a conserved glutamate in the C-helix and a third with a backbone aspartate of the DFG motif.

G cluster_0 Kinase ATP Pocket cluster_1 Inhibitor Hinge Hinge Region (Backbone NH) DFG_Asp DFG Motif (Aspartate) Helix_Glu αC-Helix (Glutamate) Hydrophobic Allosteric Hydrophobic Pocket Inhibitor [Pyridine]-O-[Phenyl]-NH-CO-[Group] Inhibitor->Hinge H-Bond (Py-N) Inhibitor->DFG_Asp H-Bond (Amide) Inhibitor->Helix_Glu H-Bond (Amide) Inhibitor->Hydrophobic Hydrophobic Interaction

Interaction diagram for a Type II inhibitor.

Structure-Activity Relationship (SAR) Insights

SAR studies on this scaffold have been extensive, providing a clear roadmap for optimizing potency and selectivity. The general consensus is that while the core diaryl ether motif is essential for hinge binding, the substituents on the terminal phenyl ring are critical for targeting the allosteric pocket and achieving kinase selectivity.

Modification SiteObservationImpact on Activity
Phenylamine (NH2) Acylation with ureas or amides is common.Introduces a crucial H-bond donor, significantly increasing potency. The nature of the urea/amide substituent dictates selectivity.
Phenyl Ring Introduction of small hydrophobic groups (e.g., -CH3, -CF3).Can improve van der Waals interactions in the hydrophobic pocket.
Pyridine Ring Substitution at the 3- or 5-position.Often leads to steric clashes with the hinge region, generally decreasing potency.[4]
2-Chloro Group Replacement with -H, -F, or -CH3.Can modulate the electronics of the pyridine ring and fine-tune binding. Loss of the chloro group can sometimes decrease potency.[4]

Synthesis Strategies: Building the Core

The construction of the 4-(2-chloro-pyridin-4-yloxy)-phenylamine scaffold is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction.

Retrosynthetic Analysis

The key disconnection is at the ether linkage. This suggests a reaction between a nucleophilic phenoxide (derived from an aminophenol) and an electrophilic chloropyridine. The chlorine at the 2-position of the pyridine ring, along with the ring nitrogen, sufficiently activates the 4-position for nucleophilic attack.

Key Synthetic Step: Williamson Ether Synthesis via SNAr

The reaction typically involves treating a protected p-aminophenol, such as 4-nitrophenol, with a base (e.g., K2CO3, NaH) to generate the phenoxide in situ. This is followed by the addition of 2,4-dichloropyridine. The reaction proceeds selectively at the more activated 4-position. The final step is the reduction of the nitro group to the desired aniline.

G A 4-Nitrophenol C 4-(2-Chloro-pyridin-4-yloxy)-nitrobenzene A->C SNAr Reaction (Williamson Ether Synthesis) B 2,4-Dichloropyridine B->C SNAr Reaction (Williamson Ether Synthesis) Base Base (e.g., K2CO3) Solvent (e.g., DMF) Base->C SNAr Reaction (Williamson Ether Synthesis) D 4-(2-Chloro-pyridin-4-yloxy)-phenylamine C->D Nitro Reduction Reducer Reduction (e.g., Fe/HCl, H2/Pd-C) Reducer->D Nitro Reduction

General synthetic workflow for the core scaffold.
Example Synthetic Protocol

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and substrates.

  • Step 1: Ether Formation. To a solution of 4-nitrophenol (1.0 eq) and 2,4-dichloropyridine (1.1 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Reaction Monitoring. Heat the mixture to 80-100 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up. Cool the reaction to room temperature and pour it into ice water. A precipitate will form. Filter the solid, wash with water, and dry under vacuum to yield 4-(2-chloro-pyridin-4-yloxy)-nitrobenzene.

  • Step 2: Nitro Reduction. Suspend the nitro-intermediate (1.0 eq) in ethanol or acetic acid. Add iron powder (5.0 eq) and a catalytic amount of concentrated HCl.

  • Reaction and Work-up. Heat the mixture to reflux and stir vigorously. Monitor by TLC until the reaction is complete (typically 2-4 hours). Cool the reaction, filter through a pad of Celite to remove the iron salts, and concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the final product, 4-(2-chloro-pyridin-4-yloxy)-phenylamine.[5]

Preclinical Evaluation Workflow

Once novel analogs based on the pharmacophore are synthesized, they must undergo a rigorous cascade of preclinical testing to determine their potency, selectivity, and cellular activity.

The Kinase Inhibitor Discovery Cascade

G A Compound Synthesis B Primary Biochemical Assay (On-target Potency, IC50) A->B C Cell-Based Assay (Cellular Potency, EC50) B->C Potent Hits D Kinome-wide Selectivity Profiling C->D Cell-active Hits E ADME/Tox Profiling D->E Selective Hits F In Vivo Efficacy Studies E->F Drug-like Hits G Lead Candidate F->G

A typical preclinical cascade for kinase inhibitors.
Protocol: In Vitro Kinase Activity Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific substrate peptide, and ATP to a buffer solution. Add the test compound at various concentrations (e.g., 10-point serial dilution).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, and then use the new ATP to drive a luciferase/luciferin reaction, producing light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Cell-Based Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantifying the amount of ATP present, an indicator of metabolically active cells.

  • Cell Plating: Seed cancer cells known to be dependent on the target kinase into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the test compound at various concentrations for a period that allows for effects on proliferation (e.g., 72 hours).

  • Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent directly to each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence. The signal is proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and plot against compound concentration to determine the GI50/EC50 value.

Kinome-Wide Selectivity Profiling

To ensure the inhibitor is selective for its intended target and to understand potential off-target effects, it is crucial to screen it against a broad panel of kinases. This is often performed as a fee-for-service by specialized companies (e.g., Eurofins DiscoverX KINOMEscan™, Carna Biosciences).[6][7] The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) against hundreds of kinases.[6] Hits from this primary screen are then followed up with full IC50 determinations to quantify the off-target potency. This approach helps to build a selectivity profile and predict potential toxicities.

Case Studies: Flagship Inhibitors

The utility of the 4-(2-chloro-pyridin-4-yloxy)-phenylamine pharmacophore is best exemplified by its incorporation into successful, clinically approved drugs.

Sorafenib (Nexavar®) and Regorafenib (Stivarga®)

While not exact matches, Sorafenib and its fluoro-analog Regorafenib are the most prominent examples of drugs that utilize the core principle of a pyridine-ether-phenyl scaffold.[8] They are multi-kinase inhibitors targeting VEGFR, PDGFR, and Raf kinases, and are used to treat various cancers, including hepatocellular carcinoma and colorectal cancer.[9][10][11] Their clinical success validated this general structure as a highly effective kinase inhibitor template.

BMS-777607: A Potent MET Kinase Inhibitor

BMS-777607 is a potent and selective inhibitor of the c-Met kinase superfamily.[12] Its structure features an N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl) core, demonstrating how modifications to the core scaffold (addition of amino and fluoro groups) can be used to fine-tune selectivity and potency for a specific kinase target.[12]

InhibitorKey TargetsTherapeutic Indication
Sorafenib VEGFR, PDGFR, RAF kinasesHepatocellular Carcinoma, Renal Cell Carcinoma
Regorafenib VEGFR, PDGFR, RAF, KIT, RETColorectal Cancer, GIST, Hepatocellular Carcinoma[9]
BMS-777607 c-Met, Axl, RonInvestigational (Oncology)[12]

Conclusion and Future Perspectives

The 4-(2-chloro-pyridin-4-yloxy)-phenylamine scaffold is a testament to the power of pharmacophore-based drug design. Its elegant simplicity and functional effectiveness in binding to the kinase hinge region have cemented its status as a privileged core in medicinal chemistry. While the first generation of inhibitors based on this scaffold were often multi-targeted, ongoing research is focused on refining the structure to achieve greater selectivity for individual kinase targets, thereby improving efficacy and reducing off-target toxicities. The continued exploration of novel substitutions and bioisosteric replacements for elements of this core promises that it will remain a relevant and fruitful starting point for the development of the next generation of targeted kinase inhibitors.

References

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022-06-25). PubMed Central. [Link]

  • Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. (2009-11-30). OSTI.GOV. [Link]

  • Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach. PubMed Central. [Link]

  • The essential pharmacophore features for sorafenib and regorafenib as reported VEGFR-2 inhibitors... ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023-08-16). MDPI. [Link]

  • Preclinical comparison of regorafenib and sorafenib efficacy for hepatocellular carcinoma using multimodality molecular imaging. (2019-07-01). PubMed. [Link]

  • Kinome profiling of the four FDA-approved PARP inhibitors across 392... ResearchGate. [Link]

  • Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • Development of Pyridine-Based Inhibitors for the Human Vaccinia- Related Kinases 1 and 2. ChemRxiv. [Link]

  • Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. (2017-12-05). Oncotarget. [Link]

  • Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PubMed Central. [Link]

  • Recent advances in methods to assess the activity of the kinome. (2017-06-26). PubMed Central. [Link]

  • Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. (2017-11-06). PubMed. [Link]

  • Structure activity relationship. ResearchGate. [Link]

  • The Discovery of (2R,4R)-N-(4-chlorophenyl)-N-(2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl)-4-methoxypyrrolidine-1,2-dicarboxamide (PD 0348292), an Orally Efficacious Factor Xa Inhibitor. (2007-01-01). PubMed. [Link]

  • The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. (2022-04-20). MDPI. [Link]

  • Chemical structure of regorafenib and sorafenib. (A) Regorafenib... ResearchGate. [Link]

  • Method for synthesizing 4-chloro-pyridine.
  • Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties. (2007-04-15). PubMed. [Link]

  • Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. Monash University. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022-05-09). PubMed. [Link]

  • Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • Method for synthesizing 4-chloro-pyridine. Eureka | Patsnap. [Link]

  • 2,4-disubstituted Pyrimidines: A Novel Class of KDR Kinase Inhibitors. (2002-12-15). PubMed. [Link]

Sources

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 4-(2-Chloro-pyridin-4-yloxy)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Elucidation in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous characterization of molecular structure is a cornerstone of success. The journey from a promising lead compound to a clinically approved therapeutic is paved with rigorous analytical milestones, among which spectroscopic analysis stands paramount. This technical guide provides an in-depth exploration of the spectroscopic signature of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine , a heterocyclic compound of significant interest as a building block in the synthesis of various targeted therapies.

This document is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this molecule. Beyond a mere presentation of data, this guide delves into the causality behind the expected spectral features, grounding the interpretation in the fundamental principles of spectroscopy and the specific structural attributes of the molecule. By providing a comprehensive analytical framework, this guide aims to empower researchers to confidently identify and characterize this important pharmaceutical intermediate.

Molecular Structure and its Spectroscopic Implications

4-(2-Chloro-pyridin-4-yloxy)-phenylamine (C₁₁H₉ClN₂O) is a diaryl ether, a structural motif prevalent in many biologically active compounds. Its architecture, featuring a 2-chloropyridine ring linked via an ether oxygen to a p-phenylenediamine moiety, gives rise to a distinct spectroscopic fingerprint. The interplay of the electron-withdrawing chloro-substituted pyridine and the electron-donating aniline ring dictates the electronic environment of each atom, which is directly reflected in the NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.[1][2] By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine is anticipated to exhibit a series of signals in the aromatic region, characteristic of its substituted phenyl and pyridine rings.[3][4] The chemical shifts are influenced by the electronic effects of the substituents.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-6' (Pyridine)8.15d5.6
H-5' (Pyridine)6.85dd5.6, 2.5
H-3' (Pyridine)6.75d2.5
H-2, H-6 (Phenyl)6.90d8.8
H-3, H-5 (Phenyl)6.70d8.8
NH₂3.80s (broad)-

Causality of Predicted Chemical Shifts:

  • Pyridine Protons: The protons on the pyridine ring are generally deshielded due to the electronegativity of the nitrogen atom. H-6' is expected to be the most downfield due to its proximity to the nitrogen. The chloro-substituent at the 2'-position will further influence the electronic environment.

  • Phenyl Protons: The protons on the phenylamine ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The ether linkage and the amino group are both electron-donating, leading to a general upfield shift compared to unsubstituted benzene (7.33 ppm).[4]

  • Amine Protons: The protons of the primary amine will typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-4' (Pyridine)165.0
C-2' (Pyridine)151.0
C-6' (Pyridine)150.0
C-4 (Phenyl)148.0
C-1 (Phenyl)142.0
C-2, C-6 (Phenyl)122.0
C-3, C-5 (Phenyl)116.0
C-5' (Pyridine)112.0
C-3' (Pyridine)108.0

Rationale for Predicted Chemical Shifts:

  • Oxygen- and Nitrogen-bearing Carbons: The carbons directly attached to the ether oxygen (C-4' and C-4) and the pyridine nitrogen (C-2' and C-6') are expected to be significantly deshielded and appear at the downfield end of the spectrum.

  • Chloro-substituted Carbon: The carbon bearing the chlorine atom (C-2') will also experience a downfield shift due to the electronegativity of chlorine.

  • Phenyl Carbons: The chemical shifts of the phenyl carbons are influenced by the electron-donating nature of the amino and ether groups, leading to the observed pattern.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation Workflow

Caption: Workflow for preparing a sample for NMR analysis.

Instrumentation and Data Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak.

  • Referencing: Chemical shifts should be referenced to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to simplify the spectrum and provide information on the number of attached protons.

    • Number of scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[5]

Predicted IR Spectral Data

The IR spectrum of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine is expected to show characteristic absorption bands corresponding to its amine, ether, and aromatic functionalities.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Expected Intensity
3450-3300N-H (Amine)Symmetric and Asymmetric StretchingMedium, two bands
3100-3000C-H (Aromatic)StretchingMedium to Weak
1620-1580N-H (Amine)BendingMedium
1600, 1500, 1450C=C (Aromatic)Ring StretchingMedium to Strong
1250-1200C-O (Aryl Ether)Asymmetric StretchingStrong
1100-1000C-N (Aromatic Amine)StretchingMedium
850-800C-H (Aromatic)Out-of-plane Bending (para-disubstituted)Strong
750-700C-ClStretchingStrong

Interpretation of Key IR Absorptions:

  • N-H Stretching: The presence of a primary amine is strongly indicated by two distinct bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[6]

  • C-O Stretching: The strong absorption band around 1250-1200 cm⁻¹ is characteristic of an aryl ether linkage.

  • Aromatic C=C Stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic rings.

  • C-H Bending: A strong band in the 850-800 cm⁻¹ region is indicative of the out-of-plane bending of C-H bonds in a 1,4-disubstituted (para) benzene ring.

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid and liquid samples with minimal preparation.[7]

ATR-IR Measurement Workflow

Caption: Step-by-step workflow for acquiring an ATR-IR spectrum.

Instrumentation and Data Acquisition Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Data Collection:

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32 scans for both the background and sample spectra.

    • Spectral range: 4000-400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] It provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.[9]

Predicted Mass Spectrum Data

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like 4-(2-Chloro-pyridin-4-yloxy)-phenylamine, as it typically produces the protonated molecular ion with minimal fragmentation.[10]

Ion Predicted m/z Interpretation
[M+H]⁺221.0531Protonated molecular ion (for C₁₁H₁₀ClN₂O⁺)
[M+H+2]⁺223.0502Isotope peak due to ³⁷Cl

Key Features of the Mass Spectrum:

  • Molecular Ion Peak: The most significant peak in the ESI mass spectrum is expected to be the protonated molecular ion [M+H]⁺ at an m/z corresponding to the molecular weight plus the mass of a proton.

  • Isotopic Pattern: The presence of a chlorine atom will result in a characteristic isotopic pattern. The ratio of the intensity of the [M+H]⁺ peak (containing ³⁵Cl) to the [M+H+2]⁺ peak (containing ³⁷Cl) will be approximately 3:1, which is a definitive indicator of a single chlorine atom in the molecule.

Experimental Protocol for ESI-MS

Sample Preparation and Analysis Workflow

Caption: A simplified workflow for ESI-MS analysis.

Instrumentation and Data Acquisition Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) is preferred for accurate mass measurements.

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.

  • Mass Analyzer: Set to scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

  • Calibration: The instrument should be calibrated with a known standard to ensure high mass accuracy.

Conclusion: A Coherent Spectroscopic Portrait

The comprehensive spectroscopic analysis of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine, integrating predicted data from NMR, IR, and MS, provides a robust and self-validating framework for its structural confirmation. The anticipated ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen skeleton, while the IR spectrum confirms the presence of key functional groups. Finally, high-resolution mass spectrometry provides an accurate molecular weight and the characteristic isotopic signature of the chlorine atom. This multi-faceted spectroscopic approach, grounded in established principles and methodologies, equips researchers with the necessary tools for the confident identification and quality control of this vital pharmaceutical intermediate, thereby supporting the advancement of drug discovery and development programs.

References

  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Retrieved January 27, 2026, from [Link]

  • NMRDB. (n.d.). Predict 1H proton NMR spectra. Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved January 27, 2026, from [Link]

  • Hassan Rezk, A. M. (2002). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. European Journal of Mass Spectrometry, 8(1), 65-70.
  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved January 27, 2026, from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved January 27, 2026, from [Link]

  • PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Retrieved January 27, 2026, from [Link]

  • Mestrelab. (n.d.). Download NMR Predict. Retrieved January 27, 2026, from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR: amines. Retrieved January 27, 2026, from [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.
  • CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved January 27, 2026, from [Link]

  • Fiehn Lab. (n.d.). MS/MS fragmentation. Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved January 27, 2026, from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). Retrieved January 27, 2026, from [Link]

  • Kohrt, J. T., et al. (2007). The Discovery of (2R,4R)-N-(4-chlorophenyl)-N-(2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl)-4-methoxypyrrolidine-1,2-dicarboxamide (PD 0348292), an Orally Efficacious Factor Xa Inhibitor. Chemical Biology & Drug Design, 70(2), 126-137.
  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Michalska, D., et al. (2022). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules, 27(15), 4987.
  • Chen, Z. B., et al. (2006). 4-(2-Chloro-4-nitrophenoxy)-N-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzyl]aniline. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1671-o1672.
  • Cheminfo.org. (n.d.). Simulate and predict NMR spectra. Retrieved January 27, 2026, from [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1-4), 23-60.
  • Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved January 27, 2026, from [Link]

  • Patel, R. B., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(4), 384-391.
  • Fischer, A., et al. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5-n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Chemistry – A European Journal, 28(41), e202200986.
  • MSU Chemistry. (n.d.). Infrared Spectroscopy. Retrieved January 27, 2026, from [Link]

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved January 27, 2026, from [Link]

  • SingleFrag: a deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation. (2022).
  • Chemistry Stack Exchange. (2018, February 24). H1 NMR Spectra of inorganic complex, Cu4OCl6(2-mepy)4. Retrieved January 27, 2026, from [Link]

  • Edwards, J. C. (n.d.). Principles of NMR. Process NMR Associates LLC. Retrieved January 27, 2026, from [Link]

  • Afefy, H. Y., et al. (2008).
  • Kersten, S., & Schiefelbein, S. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB for Brain and Cognitive Scientists (pp. 343-370). Academic Press.
  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved January 27, 2026, from [Link]

  • Gevert, O., & Bräse, S. (2011). Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. Arkivoc, 2011(1), 221-259.
  • Ng, S. W. (2011). N-(4-Chloro-phen-yl)-4-methyl-pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626.
  • Lönnecke, P., et al. (2019).
  • Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved January 27, 2026, from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

As a novel intermediate in pharmaceutical and agrochemical research, 4-(2-Chloro-pyridin-4-yloxy)-phenylamine presents a unique combination of chemical functionalities that necessitate a robust and informed approach to laboratory safety. This guide provides an in-depth analysis of the potential hazards associated with this compound, drawing upon toxicological data from its constituent chemical classes: chloropyridines and aromatic amines. In the absence of a specific Safety Data Sheet (SDS), this document serves as a critical resource for establishing safe handling protocols, mitigating exposure risks, and ensuring a secure research environment. We will delve into a comprehensive hazard assessment, detailed personal protective equipment (PPE) requirements, step-by-step handling and emergency procedures, and appropriate disposal methods. The causality behind each recommendation is explained to foster a deeper understanding of the principles of chemical safety.

Introduction: Understanding the Compound

4-(2-Chloro-pyridin-4-yloxy)-phenylamine, with a molecular formula of C₁₁H₉ClN₂O and a molecular weight of 220.66 g/mol , is an organic compound that integrates a 2-chloropyridine moiety with a phenylamine structure via an ether linkage[1]. This unique arrangement suggests a reactivity profile influenced by all three components. Due to its utility as a building block in the synthesis of more complex molecules, its presence in the modern laboratory is becoming increasingly common[2].

The primary challenge in establishing safety protocols for 4-(2-Chloro-pyridin-4-yloxy)-phenylamine is the current lack of a dedicated, publicly available Safety Data Sheet (SDS). Therefore, a conservative and precautionary approach is paramount. This guide extrapolates potential hazards from well-characterized analogous compounds, namely the toxicologically significant classes of chloropyridines and aromatic amines.

Hazard Assessment: A Synthesis of Known Risks

The toxicological profile of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine is predicted to be a composite of the hazards associated with its chloropyridine and phenylamine functionalities.

The Chloropyridine Moiety: Acute Toxicity and Irritation

Chlorinated pyridines are known for their significant acute toxicity. Based on data for related compounds, the following hazards are anticipated:

  • Acute Toxicity (Oral, Dermal, Inhalation): Many chloropyridines are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled[3][4]. The presence of the chlorine atom on the pyridine ring can enhance toxicity.

  • Skin Corrosion/Irritation: Direct contact can cause skin irritation[5].

  • Serious Eye Damage/Irritation: Chloropyridines are often associated with a risk of serious eye damage[4].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[5].

The Aromatic Amine Moiety: Carcinogenicity and Systemic Effects

Primary aromatic amines (PAAs) are a class of compounds with well-documented health risks[6][7]. These include:

  • Carcinogenicity and Mutagenicity: Many aromatic amines are suspected of causing cancer and genetic defects[4][7][8].

  • Systemic Toxicity: Prolonged or repeated exposure can lead to organ damage[6]. Aromatic amines are known to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like cyanosis, headache, and dizziness[8].

  • Skin Sensitization: May cause an allergic skin reaction upon repeated contact[4][8][9].

  • High Absorption Rate: Aromatic amines are readily absorbed through the skin, as well as via inhalation and ingestion, making all routes of exposure significant[6].

Predicted GHS Classification

Based on the hazards of its components, a putative GHS classification for 4-(2-Chloro-pyridin-4-yloxy)-phenylamine would include:

Hazard ClassPredicted Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.
Skin Corrosion/IrritationH315: Causes skin irritation.
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation.
Skin SensitizationH317: May cause an allergic skin reaction.
Germ Cell MutagenicityH341: Suspected of causing genetic defects.
CarcinogenicityH351: Suspected of causing cancer.
Specific Target Organ Toxicity (Repeated Exposure)H373: May cause damage to organs through prolonged or repeated exposure.
Hazardous to the Aquatic EnvironmentH410: Very toxic to aquatic life with long lasting effects.

Disclaimer: This predicted classification is for guidance only and should be treated with the utmost caution. All handling procedures should reflect the highest level of potential hazard until a certified SDS becomes available.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The rationale is to create multiple barriers to prevent any contact with the chemical.

Standard Laboratory Attire
  • Long-sleeved lab coat

  • Closed-toe shoes

  • Safety glasses with side shields

Mandatory Specialized PPE
  • Gloves: Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals. The outer glove should be changed immediately upon contamination.

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing, such as during transfers of solutions or when working with larger quantities.

  • Respiratory Protection: All work with solid 4-(2-Chloro-pyridin-4-yloxy)-phenylamine or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[10]. If work outside a fume hood is unavoidable, a properly fitted respirator with an appropriate organic vapor/particulate cartridge is required[10].

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Don1 Lab Coat Don2 Inner Gloves Don1->Don2 Don3 Goggles Don2->Don3 Don4 Face Shield (if needed) Don3->Don4 Don5 Outer Gloves Don4->Don5 Work Chemical Handling Don5->Work Doff1 Outer Gloves Doff2 Face Shield Doff1->Doff2 Doff3 Goggles Doff2->Doff3 Doff4 Lab Coat Doff3->Doff4 Doff5 Inner Gloves Doff4->Doff5 End Exit Lab Doff5->End Start Enter Lab Start->Don1 Work->Doff1

Figure 1: PPE Donning and Doffing Sequence

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical to prevent exposure and maintain the integrity of the compound.

General Handling
  • Work Area: All manipulations of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine should be performed in a designated area within a chemical fume hood[8][10].

  • Weighing: Weighing of the solid should be done in a fume hood on a tared weigh boat. Avoid creating dust.

  • Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn[10]. Do not eat, drink, or smoke in the laboratory[3].

Storage
  • Container: Store in a tightly sealed, clearly labeled container[10][11].

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[11].

  • Access: Store in a locked cabinet or an area with restricted access[8].

Emergency Procedures: Preparedness and Response

Prompt and correct action during an emergency can significantly mitigate harm.

Spills
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a sealed, labeled waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and the institutional safety officer.

    • Prevent the spread of the spill if it is safe to do so.

    • Allow only trained personnel with appropriate respiratory protection to clean up the spill.

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess SmallSpill Small Spill in Hood Assess->SmallSpill LargeSpill Large Spill or Outside Hood Assess->LargeSpill Alert Alert Colleagues SmallSpill->Alert Evacuate Evacuate Area LargeSpill->Evacuate Cleanup Cleanup with PPE Alert->Cleanup SafetyOfficer Contact Safety Officer Evacuate->SafetyOfficer Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose End Incident Reported Dispose->End

Figure 2: Chemical Spill Response Workflow
Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[4]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4].

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4].

Waste Disposal

All waste containing 4-(2-Chloro-pyridin-4-yloxy)-phenylamine must be treated as hazardous.

  • Solid Waste: Collect in a dedicated, labeled, and sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through the institution's hazardous waste management program in accordance with local, state, and federal regulations.

Conclusion: A Culture of Safety

The safe use of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine in the laboratory is achievable through a proactive and informed approach to safety. While this guide provides a comprehensive framework based on the best available data from related compounds, it is not a substitute for professional judgment and continuous risk assessment. Researchers must remain vigilant, adhere to these protocols, and foster a laboratory culture where safety is the highest priority. As new information becomes available, these procedures should be reviewed and updated accordingly.

References

  • ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ATSDR - CDC. (n.d.). Aniline | Medical Management Guidelines. Retrieved from [Link]

  • SKC Inc. (2023). SAFETY DATA SHEET - Aromatic Amine DECONtamination Solution. Retrieved from [Link]

  • NCBI Bookshelf - NIH. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Philip Harris. (2015). SAFETY DATA SHEET - PHENYLAMINE. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Amino-4-chloropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

Sources

Methodological & Application

Application of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine in FLT3/Aurora kinase inhibition studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Methodological Framework for Evaluating 4-(2-Chloro-pyridin-4-yloxy)-phenylamine and Its Analogs as Putative FLT3/Aurora Kinase Inhibitors

Authored by Gemini, Senior Application Scientist

Introduction: The Rationale for Dual FLT3 and Aurora Kinase Inhibition

The landscape of cancer therapy is increasingly defined by precision medicine, targeting the specific molecular drivers of malignancy. In hematological cancers, particularly Acute Myeloid Leukemia (AML), two kinase families have emerged as critical therapeutic targets: FMS-like tyrosine kinase 3 (FLT3) and the Aurora kinases.[1]

FLT3 , a receptor tyrosine kinase, is a key regulator of hematopoietic stem and progenitor cell survival and proliferation.[2][3] Activating mutations, such as internal tandem duplications (FLT3-ITD), are found in approximately 30% of AML cases and are associated with a poor prognosis, making FLT3 a prime target for inhibition.[2][4]

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for mitotic progression, governing processes like centrosome maturation, chromosome segregation, and cytokinesis.[5][6] Their overexpression is common in a wide array of cancers, including leukemia, and correlates with aggressive disease.[4]

The simultaneous inhibition of both FLT3 and Aurora kinases presents a compelling therapeutic strategy.[7][8] This dual-pronged attack can not only shut down the primary proliferative signals driven by mutant FLT3 but also induce mitotic catastrophe in rapidly dividing cancer cells by disrupting Aurora kinase function.[4][9] Several dual FLT3/Aurora inhibitors have shown promise, suggesting that this pharmacological approach can lead to more profound and durable anti-leukemic effects than targeting either kinase alone.[9][10]

The chemical scaffold 4-(2-Chloro-pyridin-4-yloxy)-phenylamine represents a core structure from which potent kinase inhibitors can be derived.[11] Its diaryl ether linkage is a common pharmacophore in ATP-competitive inhibitors. This document provides a comprehensive methodological framework for researchers to evaluate the potential of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine, or novel analogs derived from it, as dual inhibitors of FLT3 and Aurora kinases. The protocols herein are designed to be self-validating, guiding the user from initial biochemical characterization to cellular and phenotypic validation.

Hypothesized Mechanism of Action

Small molecule inhibitors like those derived from the 4-(2-Chloro-pyridin-4-yloxy)-phenylamine scaffold typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the propagation of signaling cascades.

FLT3 Signaling Pathway

FLT3 is activated upon binding its ligand (FLT3L), which induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.[2][12] This creates docking sites for signaling proteins that activate critical downstream pathways, including STAT5, MAPK, and PI3K/AKT, which collectively promote cell proliferation and survival.[13] Mutant forms like FLT3-ITD are constitutively active, driving these pathways in a ligand-independent manner.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor pFLT3 p-FLT3 (Active) FLT3->pFLT3 Autophosphorylation Inhibitor 4-(2-Chloro-pyridin-4-yloxy)- phenylamine Analog Inhibitor->pFLT3 Inhibits ATP ATP ATP->pFLT3 ADP ADP pFLT3->ADP STAT5 STAT5 pFLT3->STAT5 Activates MAPK MAPK Pathway pFLT3->MAPK Activates pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Gene Expression (Proliferation, Survival) pSTAT5->Proliferation pMAPK p-MAPK MAPK->pMAPK pMAPK->Proliferation Aurora_Pathway cluster_mitosis Mitosis AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates Cytokinesis Cytokinesis pHH3 p-Histone H3 (Ser10) HistoneH3->pHH3 ADP ADP HistoneH3->ADP pHH3->Cytokinesis Enables Proper Polyploidy Polyploidy & G2/M Arrest Inhibitor 4-(2-Chloro-pyridin-4-yloxy)- phenylamine Analog Inhibitor->AuroraB Inhibits Inhibitor->Polyploidy Leads to ATP ATP ATP->HistoneH3 Workflow cluster_tier1 Tier 1: Biochemical Assays cluster_tier2 Tier 2: Cellular Target Engagement cluster_tier3 Tier 3: Phenotypic Assays T1_FLT3 FLT3 In Vitro Kinase Assay T1_Result Determine IC50 Values T1_FLT3->T1_Result T1_Aurora Aurora A/B In Vitro Kinase Assay T1_Aurora->T1_Result T2_Western Western Blot for p-FLT3, p-STAT5, p-HH3 T1_Result->T2_Western Proceed with Potent Compounds T2_Result Confirm On-Target Pathway Inhibition T2_Western->T2_Result T3_Viability Cell Viability Assay (e.g., MTT) T2_Result->T3_Viability Validate with Active Compounds T3_FACS Cell Cycle Analysis (Flow Cytometry) T2_Result->T3_FACS T3_Result Determine GI50 & Cell Cycle Effects T3_Viability->T3_Result T3_FACS->T3_Result

Figure 3: Tiered Experimental Workflow.

Part 1: In Vitro Kinase Profiling (Biochemical Assays)

Core Objective: To quantify the direct inhibitory activity of the test compound against purified FLT3 and Aurora kinases and to determine its half-maximal inhibitory concentration (IC50).

Expertise & Experience: Starting with a cell-free biochemical assay is a critical first step. It confirms direct target engagement without the complexities of cell permeability, metabolism, or off-target effects. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, providing a sensitive measure of enzyme activity. T[14]he concentration of ATP used should be close to its physiological Km value, as artificially high ATP levels can lead to an underestimation of an ATP-competitive inhibitor's potency.

[15]Protocol 1.1: FLT3/Aurora Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted for both FLT3 and Aurora kinases, using the appropriate recombinant enzyme and substrate for each.

[2][5][16]1. Compound Preparation: Prepare a 10 mM stock solution of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine (or analog) in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 96-well plate. 2. Reaction Setup: In a 96-well assay plate, add the following components in order:

  • 5 µL of Kinase Assay Buffer.
  • 5 µL of test compound from the dilution series (final DMSO concentration ≤1%).
  • 5 µL of a mixture containing the purified recombinant kinase (e.g., FLT3 or Aurora A/B) and its specific substrate.
  • Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final volume should be 25 µL.
  • Incubation: Shake the plate gently and incubate at 30°C for a predetermined time (e.g., 60 minutes).
  • Terminate Reaction: Add 25 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature. 6[3][5]. Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.
  • Data Acquisition: Read the luminescence on a plate reader.
  • Data Analysis: Convert luminescence values to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Summary of Biochemical Potency

Compound IDFLT3 IC50 (nM)Aurora A IC50 (nM)Aurora B IC50 (nM)
Test Cmpd 1ValueValueValue
Ref. CmpdValueValueValue
Part 2: Cellular Target Engagement & Pathway Inhibition

Core Objective: To confirm that the compound can enter cells and inhibit the phosphorylation of its intended targets and their downstream signaling substrates.

Trustworthiness: This step is crucial for validating the biochemical data in a more biologically relevant system. The use of a positive control inhibitor (e.g., a known clinical-stage FLT3/Aurora inhibitor) is mandatory to ensure the assay is performing correctly. A[4] vehicle control (DMSO) serves as the baseline for pathway activity. We will use Western Blotting, a standard and reliable technique for measuring changes in protein phosphorylation.

Protocol 2.1: Western Blot for p-FLT3 and p-STAT5 (FLT3 Pathway)

  • Cell Culture: Culture a FLT3-ITD positive AML cell line, such as MV4-11 or MOLM-13, under standard conditions.

  • Compound Treatment: Seed cells in 6-well plates. Once they reach the desired density, treat with increasing concentrations of the test compound for a specified time (e.g., 2-4 hours). Include vehicle (DMSO) and a positive control inhibitor.

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-FLT3 (Tyr591), total FLT3, p-STAT5 (Tyr694), total STAT5, and a loading control (e.g., GAPDH or β-Actin). [17][18] * Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band densities to assess the reduction in phosphorylation.

[19]Protocol 2.2: Western Blot for p-Histone H3 (Aurora B Pathway)

  • Cell Culture and Treatment: Use a suitable proliferating cancer cell line (e.g., HCT116, HeLa, or the same MV4-11 cells). Treat with the compound as described in Protocol 2.1. A 2-4 hour treatment is typically sufficient.

  • Lysis and Western Blot: Follow the same procedure as in Protocol 2.1.

  • Immunoblotting: Probe the membranes with primary antibodies against p-Histone H3 (Ser10), total Histone H3, and a loading control. 4[4]. Detection and Analysis: Visualize and quantify the reduction in Histone H3 phosphorylation.

Part 3: Phenotypic Assays (Cellular Outcomes)

Core Objective: To measure the ultimate biological effects of dual kinase inhibition on cancer cells, namely the reduction of cell viability and the induction of cell cycle arrest.

Expertise & Experience: Phenotypic assays connect target inhibition to the desired anti-cancer effect. A cell viability assay, such as the MTT assay, measures the metabolic activity of cells, which serves as a proxy for their proliferation and survival. Cell cycle analysis by flow cytometry is the gold-standard method to detect the characteristic G2/M arrest and polyploidy caused by Aurora kinase inhibition. C[4]omparing the GI50 (growth inhibition) from this assay with the biochemical IC50 can provide insights into the compound's cell permeability and bioavailability.

Protocol 3.1: Cell Viability/Proliferation Assay (MTT)

  • Cell Seeding: Seed AML cells (e.g., MV4-11) into a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for 72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to vehicle-treated controls. Plot the data and determine the GI50 value using a non-linear regression curve fit.

Protocol 3.2: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells in 6-well plates with the test compound at concentrations around its GI50 value for 24-48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to model the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Look for an accumulation of cells in the G2/M phase and the appearance of a polyploid (>4N DNA content) population.

Data Presentation: Summary of Cellular Activity

Compound IDCell LineGI50 (nM)Cell Cycle Effect (at 1x GI50)
Test Cmpd 1MV4-11ValueG2/M Arrest, Polyploidy
Test Cmpd 1THP-1 (FLT3-WT)ValueMinimal/Different Effect

References

  • BPS Bioscience. FLT3 Kinase Assay Kit. [Link]

  • Reaction Biology. FLT3 (ITD) Cellular Phosphorylation Assay Service. [Link]

  • Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry. [Link]

  • Lee, E. S., et al. (2016). Synthesis and Biological Evaluation of 2-phenol-4-chlorophenyl-6-aryl Pyridines as Topoisomerase II Inhibitors and Cytotoxic Agents. Bioorganic & Medicinal Chemistry. [Link]

  • Ikezoe, T., et al. (2010). The FLT3 internal tandem duplication mutation is a secondary target of the aurora B kinase inhibitor AZD1152-HQPA in acute myelogenous leukemia cells. Molecular Cancer Therapeutics. [Link]

  • SignalChem. FLT3, Active. [Link]

  • ResearchGate. Western blot analysis of FLT-3 expression and of its down-stream signalling pathway. [Link]

  • SignalChem. AURORA A Kinase Enzyme System Datasheet. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

  • Raynaud, F. I., et al. (2019). Metabolism of the dual FLT-3/Aurora kinase inhibitor CCT241736 in preclinical and human in vitro models: Implication for the choice of toxicology species. European Journal of Pharmaceutical Sciences. [Link]

  • Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Levis, M., et al. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo. PMC - NIH. [Link]

  • Wang, Y., et al. (2018). Discovery of novel 2,4-diarylaminopyrimidine analogues as ALK and ROS1 dual inhibitors to overcome crizotinib-resistant mutants including G1202R. European Journal of Medicinal Chemistry. [Link]

  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

  • Tognon, C. E., et al. (2019). High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. Molecular & Cellular Proteomics. [Link]

  • Ma, H., et al. (2021). OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia. Blood Cancer Journal. [Link]

  • Burgess, J. L., et al. (2017). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell. [Link]

  • Diaz, R. J., et al. (2016). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Frontiers in Oncology. [Link]

  • The Institute of Cancer Research. (2016). Could a new class of cancer drugs light the way forward for treating leukaemia?[Link]

  • Google Patents.
  • ResearchGate. Analysis of Flt3 phosphorylation. Western blot analyses for...[Link]

  • ResearchGate. Kinase Inhibitors and Cell Viability Assay. [Link]

  • Moore, A. S., et al. (2010). Dual Inhibition of Aurora and FLT3 Kinases by CCT137690: A Novel Treatment Strategy Against FLT3-ITD Positive AML In Vitro and In Vivo. Blood. [Link]

  • Creative Diagnostics. Aurora Kinase Signaling Pathway. [Link]

  • NIH. (2019). Metabolism of the dual FLT-3/Aurora kinase inhibitor CCT241736 in preclinical and human in vitro models: Implication for the choice of toxicology species. [Link]

  • ResearchGate. Potency of FLT3 inhibitors in biochemical and cellular assays. [Link]

  • PubMed. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • ResearchGate. (2023). Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b]th[2][20]iazine derivatives. [Link]

  • MDPI. (2018). Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. [Link]

  • ResearchGate. (2019). Metabolism of the dual FLT-3/Aurora kinase inhibitor CCT241736 in preclinical and human in vitro models: Implication for the choice of toxicology species. [Link]

  • Acta Crystallographica Section E. (2008). 4-(2-Chloro-4-nitrophenoxy)-N-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzyl]aniline. [Link]

  • ASH Clinical News. (2021). Standardized MRD Assay for FLT3-ITD-Mutated AML Could Guide AML Therapy Decisions. [Link]

  • ResearchGate. Western blot analysis confirms FLT3 inhibitor responsive pTyr-sites in...[Link]

  • Collins, I., et al. (2021). CCT245718, a dual FLT3/Aurora A inhibitor overcomes D835Y-mediated resistance to FLT3 inhibitors in acute myeloid leukaemia cells. British Journal of Cancer. [Link]

  • BPS Bioscience. Chemi-Verse™ Aurora Kinase A Assay Kit. [Link]

  • PubMed Central. (2023). Discovery of pyrrolo[2,1-f]tr[2][12][21]iazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. [Link]

  • PubMed. (2024). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. [Link]

  • YouTube. (2024). EP0042, an inhibitor of FLT3 & Aurora kinases, in R/R AML and MDS: insights from a Phase I/IIa trial. [Link]

  • PubMed. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. [Link]

  • PubMed Central. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. [Link]

  • MDPI. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. [Link]

Sources

Application Notes and Protocols for X-ray Crystallography Sample Preparation of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Art of Crystal Growth

In the realm of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the definitive method for elucidating atomic arrangements, providing invaluable insights into molecular interactions, conformational states, and the fundamental principles governing function.[1][2] However, the success of an X-ray diffraction experiment is fundamentally contingent on the quality of the sample: a well-ordered, single crystal of sufficient size and purity.[1] The journey from a purified compound to a diffraction-quality crystal is often the most challenging bottleneck in the entire process.[1]

This guide provides a detailed framework for the sample preparation of 4-(2-chloro-pyridin-4-yloxy)-phenylamine and its complexes for X-ray crystallography. As a molecule of pharmaceutical interest, its structure, both alone and in complex with potential binding partners, is of significant value. The protocols herein are designed to be a comprehensive resource, blending established crystallization theory with practical, field-tested methodologies. We will explore not just the "how" but, more critically, the "why" behind each experimental choice, empowering researchers to troubleshoot and optimize their crystallization strategies.

Part 1: Foundational Principles of Crystallization

Crystallization is a thermodynamic process of self-assembly where molecules transition from a disordered state in solution to a highly ordered, solid crystalline lattice. This process is driven by achieving a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility.[3] The manner in which this supersaturation is achieved and controlled dictates the outcome, ranging from amorphous precipitate to prized single crystals.

The Importance of Purity

It is a common misconception that crystallization is a purification step. For the purpose of obtaining single crystals for X-ray diffraction, the starting material should be of the highest possible purity, ideally exceeding 95%. Impurities can inhibit nucleation, disrupt lattice formation, and lead to poorly diffracting or unusable crystals.

Solvent Selection: The Heart of the Experiment

The choice of solvent is arguably the most critical variable in a crystallization experiment.[4] An ideal solvent system will exhibit moderate solubility for the compound of interest, allowing for the creation of a saturated or near-saturated solution.

  • "Good" Solvents vs. "Poor" Solvents: A "good" solvent dissolves the compound readily, while a "poor" solvent (or anti-solvent) has low solubility for the compound. Crystallization is often achieved by creating a solution in a good solvent and then slowly introducing a poor solvent to induce supersaturation.

  • Volatility: The volatility of the solvent is a key factor in methods like slow evaporation. Highly volatile solvents such as dichloromethane (DCM) or diethyl ether can evaporate too quickly, leading to the formation of small, poorly ordered crystals or even an oil.[5]

  • Hydrogen Bonding and Polarity: The solvent's ability to form hydrogen bonds can significantly influence crystal packing. For a molecule like 4-(2-chloro-pyridin-4-yloxy)-phenylamine, which has hydrogen bond donors (the amine group) and acceptors (the pyridine nitrogen and ether oxygen), solvents that can compete for these interactions may hinder the formation of the desired crystal lattice.

A preliminary solubility screen is an indispensable first step. This involves testing the solubility of a small amount of the compound in a range of solvents of varying polarity.

Solvent Polarity Index Boiling Point (°C) Typical Role in Crystallization
Hexane0.169Anti-solvent
Toluene2.4111Good solvent for aromatic compounds, can fill lattice voids[5]
Diethyl Ether2.835Can be a good solvent, but high volatility is a concern[5]
Ethyl Acetate4.477Often a good choice for organic complexes[4]
Tetrahydrofuran (THF)4.066Good solvent, but known to sometimes cause "oiling out"[5]
Acetone5.156Volatile, often leads to rapid crystallization[4]
Acetonitrile5.882Good solvent for moderately polar compounds
Isopropanol3.982Can act as both a solvent and an anti-solvent
Ethanol4.378Good solvent for polar compounds
Methanol5.165Good solvent for polar compounds
Dimethylformamide (DMF)6.4153High boiling point, difficult to remove[6]
Dimethyl Sulfoxide (DMSO)7.2189High boiling point, difficult to remove[6]

Table 1: Properties of Common Crystallization Solvents.

Part 2: Crystallization Methodologies

The goal of any crystallization technique is to approach the point of supersaturation slowly and methodically, allowing time for nucleation and subsequent crystal growth.[7] Several techniques can be employed, and it is often necessary to screen multiple methods to find the optimal conditions.

Slow Evaporation

This is often the simplest method to set up.[3][5] A solution of the compound is prepared in a suitable solvent or solvent mixture and left undisturbed, allowing the solvent to evaporate slowly.

  • Causality: As the solvent evaporates, the concentration of the solute increases, eventually reaching supersaturation and inducing crystallization.[3] The rate of evaporation is critical; rapid evaporation often leads to a shower of microcrystals, whereas slow, controlled evaporation promotes the growth of larger, well-defined single crystals.[5]

  • Dissolve 5-10 mg of 4-(2-chloro-pyridin-4-yloxy)-phenylamine (or its complex) in a minimal amount of a "good" solvent (e.g., ethyl acetate, THF, or a mixture) in a clean, small vial (e.g., a 1-dram vial).

  • Ensure the compound is fully dissolved. Gentle warming may be necessary.

  • Cover the vial. To control the evaporation rate, use a cap with a small hole, or cover with parafilm and puncture it with a needle.[4]

  • Place the vial in a vibration-free location.

  • Monitor for crystal growth over several days to weeks.

Vapor Diffusion

Vapor diffusion is a gentle and highly effective technique, particularly when only small amounts of material are available.[4][6] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.

  • Causality: The compound is dissolved in a "good" solvent. This solution is placed in a sealed container along with a larger reservoir of a volatile "poor" solvent (anti-solvent). The anti-solvent vapor diffuses into the solution, gradually decreasing the solubility of the compound and leading to crystallization.[6]

There are two common setups for vapor diffusion:

  • Hanging Drop: A small drop of the compound solution is placed on a siliconized glass coverslip, which is then inverted and sealed over a reservoir containing the anti-solvent.[8]

  • Sitting Drop: A drop of the compound solution is placed on a post in the middle of a well that contains the anti-solvent.[9]

  • Prepare a stock solution of 4-(2-chloro-pyridin-4-yloxy)-phenylamine (or its complex) at a concentration of 5-20 mg/mL in a "good" solvent (e.g., toluene, ethyl acetate).

  • In a crystallization plate well or a small vial, place a larger volume (e.g., 500 µL) of a volatile anti-solvent (e.g., hexane, pentane).

  • Place a smaller, open vial or a pedestal inside the larger vial, ensuring it does not touch the anti-solvent.

  • Pipette a small volume (e.g., 10-50 µL) of the compound solution into the inner vial or onto the pedestal.

  • Seal the outer vial tightly and leave it in a stable environment.

  • Observe for crystal formation over time.

Slow Cooling

This classic recrystallization technique can be adapted to grow single crystals by carefully controlling the cooling rate.[10][11]

  • Causality: The solubility of most compounds increases with temperature. By creating a saturated solution at an elevated temperature and then allowing it to cool slowly, the solubility decreases, leading to supersaturation and crystallization.[10] Rapid cooling will cause the compound to precipitate out of solution, while slow cooling allows for the formation of well-ordered crystals.[10][11]

  • Prepare a saturated solution of the compound in a suitable solvent (e.g., isopropanol, acetonitrile) at an elevated temperature (below the solvent's boiling point).

  • Ensure all solid material is dissolved.

  • Place the sealed container in an insulated vessel (e.g., a dewar flask, or a beaker packed with glass wool) to slow the rate of cooling.[4][6]

  • Allow the solution to cool to room temperature, and then potentially to a lower temperature (e.g., 4 °C) over a period of 24-72 hours.

Co-crystallization of Complexes

For studying the interaction of 4-(2-chloro-pyridin-4-yloxy)-phenylamine with a target molecule (e.g., a protein, another small molecule), co-crystallization is employed.[12][13] This involves crystallizing the two components together from the same solution.

  • Causality: The formation of a stable complex can alter the solubility and surface properties of the individual components, sometimes promoting crystallization where the individual molecules would not crystallize. The complex itself becomes the building block of the crystal lattice.

  • Prepare stock solutions of both 4-(2-chloro-pyridin-4-yloxy)-phenylamine and its binding partner at known concentrations.

  • Mix the components in various stoichiometric ratios (e.g., 1:1, 1:2, 2:1).

  • Allow the mixture to incubate to ensure complex formation.

  • Use the resulting solution of the complex to set up crystallization trials using the methods described above (slow evaporation, vapor diffusion, etc.).

Part 3: Visualizing the Workflow

A systematic approach to screening for crystallization conditions is essential for success. The following diagram illustrates a typical workflow.

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_analysis Analysis & Optimization Purity High Purity Compound (>95%) Solubility Solubility Screening Purity->Solubility SE Slow Evaporation Solubility->SE Set up trials VD Vapor Diffusion Solubility->VD Set up trials SC Slow Cooling Solubility->SC Set up trials LLD Liquid-Liquid Diffusion Solubility->LLD Set up trials Microscopy Microscopic Inspection SE->Microscopy Observe results VD->Microscopy Observe results SC->Microscopy Observe results LLD->Microscopy Observe results Optimization Optimization of 'Hits' Microscopy->Optimization XRD X-ray Diffraction Optimization->XRD

Figure 1: A generalized workflow for screening and optimizing crystallization conditions.

Part 4: From Crystal to Diffractometer

Once crystals have been obtained, they must be carefully handled and mounted for X-ray diffraction analysis.[1]

Crystal Harvesting and Evaluation
  • Inspection: Crystals should be inspected under a microscope.[7] Ideal crystals will be transparent, have well-defined faces, and be free of cracks or other defects.[7] They should extinguish light uniformly when viewed under cross-polarized light.

  • Size: For modern diffractometers, a crystal with dimensions of 0.1 to 0.25 mm in all directions is typically sufficient.[1][7]

  • Harvesting: Crystals should be handled with extreme care. They can be removed from the mother liquor using a small nylon loop, a glass fiber, or a micromanipulator.[1]

Cryo-protection and Mounting

For data collection at low temperatures (typically around 100 K), which minimizes radiation damage, crystals must be cryo-protected to prevent the formation of ice crystals that would destroy the crystal lattice.[1]

  • Cryo-protectant Selection: The cryo-protectant is a solution that the crystal is briefly soaked in before being flash-cooled in liquid nitrogen. Common cryo-protectants include glycerol, ethylene glycol, or Paratone-N oil. The cryo-protectant should be miscible with the mother liquor.

  • Mounting and Flash-Cooling:

    • Using a nylon loop slightly larger than the crystal, scoop the crystal out of the mother liquor.

    • Briefly pass the loop through the cryo-protectant solution.

    • Immediately plunge the loop into liquid nitrogen.[1][10]

    • The frozen crystal on the loop can then be transferred to the goniometer of the diffractometer.[10]

The following diagram illustrates the crystal mounting process.

Crystal_Mounting Start Crystal in Mother Liquor Harvest Harvest with Nylon Loop Start->Harvest Cryo Brief Soak in Cryo-protectant Harvest->Cryo FlashCool Plunge into Liquid Nitrogen Cryo->FlashCool Mount Mount on Goniometer FlashCool->Mount End Ready for Data Collection Mount->End

Figure 2: The process of harvesting and cryo-mounting a crystal for X-ray diffraction.

Conclusion

The preparation of high-quality single crystals is a critical, and often empirical, step in X-ray crystallography. For a molecule such as 4-(2-chloro-pyridin-4-yloxy)-phenylamine and its complexes, a systematic and patient approach is key. By carefully considering the principles of purity, solvent selection, and the slow, controlled inducement of supersaturation, researchers can significantly increase their chances of success. The protocols and workflows outlined in this guide provide a robust starting point for this endeavor, empowering scientists to unlock the structural secrets held within their molecules.

References

  • University of Bern. (n.d.). Guide for crystallization.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 8), 1107–1115. Retrieved from [Link]

  • Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

  • Reiss, D. S., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1833-1853. Retrieved from [Link]

  • Hunter, A. D. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 11). Retrieved from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Smyth, M. S., & Martin, J. H. (2000). x Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 53(1), 8–14. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

  • University of Cambridge, Department of Chemistry. (n.d.). The Slow Evaporation Method. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • McPherson, A., & Cudney, B. (2014). Crystallization of protein–ligand complexes. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 10), 1251–1262. Retrieved from [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • Staples, R. J. (2012). Growing and mounting Crystals Your Instrument Will Treasure. Michigan State University. Retrieved from [Link]

  • University of Barcelona. (n.d.). Crystallization of Small Molecules. Retrieved from [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • ResearchGate. (2015). Is there any way to improve the diffraction of a protein crystal? Retrieved from [Link]

  • ACS Publications. (2025). Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs. Crystal Growth & Design. Retrieved from [Link]

  • ResearchGate. (2025). Co-crystallization and small molecule crystal form diversity: From pharmaceutical to materials applications. Retrieved from [Link]

  • Harvard University. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • YouTube. (2021). X-ray Crystallography: Crystal Mounting. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Malvern Panalytical. (2020). Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns. Retrieved from [Link]

  • Guan, L., & Nakae, T. (2016). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology, 1381, 141–154. Retrieved from [Link]

  • University of Nottingham. (2006). Crystallisation Techniques. Retrieved from [Link]

  • RJPT. (n.d.). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Co-crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US20090112040A1 - Method for Adiabatic Cooling Type Crystallization of Organic Compound and Apparatus Therefor.
  • Google Patents. (n.d.). CN102101841A - Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-chloropyridin-2-amine: Properties and Synthesis. Retrieved from [Link]

  • University of Rochester. (2026). How To: Purify by Crystallization. Retrieved from [Link]

  • Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.

Sources

Application Notes and Protocols for Studying DNA Damage Response Pathways Using Kinase Inhibitors of the 4-(Pyridin-4-yloxy)-phenylamine Class

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Guardians of the Genome

The DNA Damage Response (DDR) is a sophisticated and essential signaling network that cells activate to detect, signal, and repair DNA lesions, thereby maintaining genomic integrity. Central to this network are the Phosphatidylinositol 3-kinase-related kinases (PIKKs), a family of serine/threonine kinases that includes Ataxia-Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). These kinases act as master regulators, initiating signaling cascades that control cell cycle checkpoints, DNA repair pathways, and apoptosis.[1][2] Given their critical roles, the targeted inhibition of these kinases with small molecules has become a powerful strategy in both basic research and cancer therapy.

This guide focuses on the application of chemical probes belonging to the substituted 4-(pyridin-4-yloxy)-phenylamine scaffold for the interrogation of DDR pathways. While the specific compound 4-(2-Chloro-pyridin-4-yloxy)-phenylamine is noted, this document will provide a broader framework applicable to potent and selective inhibitors of this structural class that target key DDR kinases. These compounds often act as ATP-competitive inhibitors, making them valuable tools to dissect the specific roles of ATM, ATR, and DNA-PKcs in cellular responses to genotoxic stress.

The following sections will provide an in-depth overview of the mechanism of action, detailed experimental protocols for validating compound activity, and insights into the experimental design necessary for robust and reproducible findings.

Mechanism of Action: Intercepting the DNA Damage Signal

Compounds based on the 4-(pyridin-4-yloxy)-phenylamine and related scaffolds have been successfully developed as potent inhibitors of the PIKK family of kinases.[3] Their mechanism of action typically involves competitive binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and effectively halting the signaling cascade.

  • ATM (Ataxia-Telangiectasia Mutated): Primarily activated by DNA double-strand breaks (DSBs), ATM phosphorylates key substrates like CHK2 and p53 to initiate G1/S and G2/M cell cycle checkpoints, facilitating DNA repair or inducing apoptosis.[1]

  • ATR (ATM and Rad3-related): Responds to a broad range of DNA damage, particularly replication stress caused by stalled replication forks or UV damage. ATR activates the CHK1 kinase to regulate cell cycle progression and promote DNA repair.[2][4]

  • DNA-PKcs (DNA-dependent protein kinase, catalytic subunit): A crucial component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DSBs in human cells.[5][6]

By using selective inhibitors for these kinases, researchers can dissect their individual contributions to the DDR and explore the consequences of their inhibition in various cellular contexts.

Visualizing the Core DDR Pathway and Points of Inhibition

The following diagram illustrates the central roles of ATM, ATR, and DNA-PKcs in the DNA damage response and highlights where inhibitors of this class intervene.

DDR_Pathway cluster_damage DNA Damage cluster_effectors Downstream Effectors & Outcomes DNA_DSB Double-Strand Breaks (DSBs) ATM ATM DNA_DSB->ATM activates DNA_PK DNA-PKcs DNA_DSB->DNA_PK activates Replication_Stress Replication Stress (e.g., UV, stalled forks) ATR ATR Replication_Stress->ATR activates CHK2 p-CHK2 ATM->CHK2 H2AX γH2AX ATM->H2AX CHK1 p-CHK1 ATR->CHK1 ATR->H2AX DNA_PK->H2AX NHEJ NHEJ Repair DNA_PK->NHEJ Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest Apoptosis Apoptosis CHK2->Apoptosis CHK1->Cell_Cycle_Arrest Inhibitor 4-(Pyridin-4-yloxy)- phenylamine Class Inhibitor Inhibitor->ATM Inhibitor->ATR Inhibitor->DNA_PK

Caption: Simplified DDR signaling cascade showing activation of apical kinases by DNA damage and their downstream effects.

Experimental Applications and Protocols

To characterize the biological activity of a 4-(pyridin-4-yloxy)-phenylamine class inhibitor, a series of well-controlled, cell-based assays should be performed. The following protocols provide a robust framework for these investigations.

Initial Characterization: Cell Viability and Cytotoxicity

Objective: To determine the concentration-dependent effect of the inhibitor on cell viability and establish an effective dose range for subsequent mechanistic studies.

Principle: Assays like the resazurin (AlamarBlue) or MTT assay measure the metabolic activity of cells, which correlates with the viable cell number.[7] This allows for the calculation of an IC50 (half-maximal inhibitory concentration) value.

Protocol: Resazurin-Based Cell Viability Assay

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of the inhibitor in culture medium. A typical starting concentration might be 10-50 µM, diluted down in 8-12 steps.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions. Also include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls. Incubate for a relevant period (e.g., 72 hours).

  • Resazurin Addition: Prepare a working solution of resazurin in PBS. Add 20 µL of this solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence of the reduced resorufin product using a plate reader (typically ~560 nm excitation / 590 nm emission).

  • Data Analysis: Normalize the fluorescence readings to the vehicle control wells and plot the cell viability (%) against the logarithm of the inhibitor concentration. Fit a dose-response curve to calculate the IC50 value.

Inhibitor Class Target Kinase Typical IC50 Range (Cell-based)
Pyranone DerivativesDNA-PK0.2 - 1.5 µM[3]
PhenylpyrazinecarboxamideATR40 - 150 nM[8]
Benzimidazole/ImidazopyridineATM~1 nM[1]

Note: IC50 values are highly dependent on the specific compound, cell line, and assay conditions.

Target Engagement: Western Blotting for DDR Markers

Objective: To confirm that the inhibitor is engaging its intended target kinase and modulating the downstream signaling pathway.

Principle: Inhibition of ATM, ATR, or DNA-PK will prevent the phosphorylation of their downstream substrates. Western blotting with phospho-specific antibodies can detect these changes.[9] A key biomarker for DNA double-strand breaks is the phosphorylation of histone H2AX at serine 139, creating γH2AX.[10]

Protocol: Western Blotting for p-CHK2 and γH2AX

  • Cell Treatment: Plate cells in 6-well plates. The next day, pre-treat with the inhibitor at 1x and 5x its IC50 value for 1-2 hours.

  • Induce DNA Damage: After pre-treatment, expose the cells to a DNA damaging agent (e.g., 5-10 Gy ionizing radiation for DSBs, or 1-2 mM hydroxyurea for replication stress). Include an undamaged control.

  • Lysis: Harvest cells at a relevant time point post-damage (e.g., 1-2 hours). Wash with cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-CHK2 (Thr68), anti-γH2AX (Ser139), and a loading control like β-actin).

    • Wash the membrane 3x with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash 3x with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

Expected Outcome: In cells treated with an active ATM or ATR inhibitor, the damage-induced phosphorylation of CHK2 and H2AX should be significantly reduced compared to the vehicle-treated, damaged control.

Visualizing DNA Damage: Immunofluorescence for γH2AX Foci

Objective: To visually assess the inhibitor's effect on the formation of DNA damage foci within the cell nucleus.

Principle: Upon a DNA double-strand break, hundreds of H2AX molecules are phosphorylated in the surrounding chromatin, forming distinct nuclear foci (γH2AX foci) that can be visualized by immunofluorescence microscopy.[10][12] This assay provides a quantitative measure of DSBs at the single-cell level.

Protocol: γH2AX Foci Staining

  • Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat cells with the inhibitor and induce DNA damage as described in the Western blot protocol.

  • Fixation: At the desired time point post-damage (e.g., 1 hour), wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[12]

  • Permeabilization: Wash 3x with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[13]

  • Blocking: Wash 3x with PBS. Block with 5% BSA in PBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody: Incubate coverslips with anti-γH2AX primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody: Wash 3x with PBST. Incubate with an Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.

  • Mounting: Wash 3x with PBST. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using automated image analysis software like Fiji/ImageJ.[12][14]

Expected Outcome: An effective inhibitor of a DSB-responsive kinase (ATM, DNA-PK) will suppress the formation of γH2AX foci following treatment with ionizing radiation.

Visualizing the Experimental Workflow

Workflow cluster_prep Preparation cluster_treat Treatment cluster_assays Analysis Seed Seed Cells (96/24/6-well plates) Adhere Overnight Adherence Seed->Adhere Pretreat Pre-treat with Inhibitor (1-2 hours) Viability Cell Viability Assay (IC50 Determination) Adhere->Viability 72h Treatment Damage Induce DNA Damage (IR, UV, Chemo) Pretreat->Damage Incubate Incubate (1-24 hours) Damage->Incubate Western Western Blot (p-CHK2, γH2AX) Incubate->Western IF Immunofluorescence (γH2AX Foci Counting) Incubate->IF

Caption: General experimental workflow for characterizing a DDR inhibitor.

Concluding Remarks and Best Practices

The use of small molecule inhibitors like those from the 4-(pyridin-4-yloxy)-phenylamine class is an indispensable technique for dissecting the complex signaling networks of the DNA Damage Response. For successful and interpretable results, the following best practices are essential:

  • Know Your Compound: Thoroughly characterize the purity and stability of your inhibitor. Whenever possible, use a compound with well-defined selectivity and known off-targets.

  • Appropriate Controls: Always include vehicle-only controls to account for solvent effects, as well as positive controls (damage without inhibitor) and negative controls (no damage, no inhibitor).

  • Cell Line Selection: The genetic background of your chosen cell line (e.g., p53 status, mutations in DDR genes) will significantly influence the outcome of your experiments. Choose a system that is appropriate for the scientific question being asked.

  • Time and Dose Dependence: Mechanistic studies should be conducted at multiple time points and concentrations to capture the dynamics of the cellular response.

By adhering to these principles and employing the robust protocols outlined in this guide, researchers can confidently utilize these powerful chemical tools to advance our understanding of genome maintenance and uncover new therapeutic opportunities.

References

  • Benchchem. 4-(2-Chloro-pyridin-4-yloxy)-phenylamine | 630125-70-1.
  • PubMed. 4-Chloro-orthophenylenediamine alters DNA integrity and affects cell survival: inferences from a computational, biophysical/biochemical, microscopic and cell-based study.
  • Selleckchem. DNA-PK inhibitors: 10+Potent, Highly Selective & Cited.
  • MDPI. Extraction of pH-Dependent DNA-Binding Anti-Tumoral Peptides from Saccharomyces cerevisiae.
  • PubMed Central (PMC). Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics.
  • MedchemExpress.com. ATM/ATR.
  • Acta Crystallographica Section E: Crystallographic Communications. 4-(2-Chloro-4-nitrophenoxy)-N-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzyl]aniline.
  • MDPI. Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis.
  • NIH. Development of DNA Damage Response Signaling Biomarkers using Automated, Quantitative Image Analysis.
  • Champions Oncology. DNA Damage Assays.
  • PubMed Central (PMC). Strategies for the evaluation of DNA damage and repair mechanisms in cancer.
  • PubMed Central (PMC). Chemical Tools for the Study of DNA Repair.
  • PubMed Central (PMC). DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles' Heel of Cancer.
  • PubMed Central (PMC). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software.
  • PubMed. Discovery of a potent and highly selective inhibitor of ataxia telangiectasia mutated and Rad3-Related (ATR) kinase: Structural activity relationship and antitumor activity both in vitro and in vivo.
  • NIH. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina.
  • NIH. Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases.
  • ResearchGate. Fast Detection of DNA Damage: Methods and Protocols.
  • ResearchGate. Cell viability assay to evaluate the combination of an ATR inhibitor...
  • ResearchGate. (PDF) Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software.
  • ResearchGate. Western blot analysis for DNA Damage Responses (DDRs) and apoptosis...
  • PubMed Central (PMC). Pyridine-bis(benzimidazole) induces DNA damage at G-quadruplex loci and promotes synthetic lethality with DNA repair inhibition.
  • PubMed Central (PMC). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking.
  • Sigma-Aldrich. Atr inhibitor.
  • ResearchGate. (PDF) Pyridine-bis(benzimidazole) induces DNA damage at G-quadruplex loci and promotes synthetic lethality with DNA repair inhibition.
  • Tecan. Investigating DNA repair inhibitors to treat cancer and other inflammatory diseases.
  • Abcam. Apoptosis western blot guide.
  • Bio-Connect.nl. DNA/RNA damage assays from Cell Biolabs.
  • PubMed. Chemical Tools for the Study of DNA Repair.
  • JoVE. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks.
  • Abcam. Cell viability assays.
  • MedchemExpress.com. DNA-PK | Inhibitors.
  • ACS Publications. Cell-Based Biosensor to Report DNA Damage in Micro- and Nanosystems.
  • PubMed Central (PMC). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks.
  • MedChemExpress. ATR-IN-4 | ATR Inhibitor.
  • PubMed. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity.
  • MDPI. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells.
  • ProbeChem.com. DNA-PK compound (inhibitors, antagonists, modulators).
  • Springer Nature Experiments. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle.
  • PubMed. 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK).
  • PubMed. Pyridine-bis(benzimidazole) induces DNA damage at G-quadruplex loci and promotes synthetic lethality with DNA repair inhibition.
  • ResearchGate. Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity.
  • PubMed. Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs.
  • PubMed Central (PMC). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Oral Bioavailability of Pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common challenges associated with the poor oral bioavailability of pyridine-based kinase inhibitors. The pyridine scaffold is a cornerstone in modern medicinal chemistry, offering a unique combination of properties that can enhance metabolic stability, permeability, and potency.[1][2][3][4] However, realizing the full therapeutic potential of these compounds is often hampered by issues related to their absorption, distribution, metabolism, and excretion (ADME) profile.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves beyond simple procedural lists to explain the "why" behind experimental choices, empowering you to make informed decisions in your own research.

Section 1: Understanding the Root Causes of Poor Bioavailability

Before troubleshooting, it's crucial to diagnose the underlying reasons for the low oral bioavailability of your pyridine-based kinase inhibitor. The problem can often be traced back to one or more of the following factors: solubility, permeability, and first-pass metabolism.

FAQ 1: Why do many pyridine-based kinase inhibitors exhibit low aqueous solubility, and how does this impact bioavailability?

Answer: The pyridine ring itself is a polar, ionizable aromatic molecule which can be used to increase the solubility of less soluble compounds.[5] However, the overall solubility of a kinase inhibitor is a function of the entire molecular structure. Kinase inhibitors, including many with pyridine scaffolds, are often large, complex, and lipophilic molecules designed to fit into the ATP-binding pocket of their target kinase. This inherent lipophilicity frequently leads to poor aqueous solubility.

Low solubility is a major barrier to oral absorption. For a drug to be absorbed through the gastrointestinal (GI) tract, it must first dissolve in the gut lumen. If a compound has low solubility, it may not dissolve sufficiently to create a concentration gradient that drives its absorption across the intestinal wall, leading to low and variable bioavailability.[6]

Section 2: Troubleshooting & Experimental Guides

This section provides actionable troubleshooting advice and step-by-step protocols for key experiments to diagnose and address bioavailability issues.

Troubleshooting Guide: My pyridine-based kinase inhibitor shows high potency in in vitro assays but fails in in vivo oral dosing studies. What are my next steps?

This is a common and frustrating scenario. A systematic approach is needed to pinpoint the cause of the disconnect between in vitro potency and in vivo efficacy.

Step 1: Characterize Physicochemical Properties

A solid understanding of your compound's fundamental properties is the foundation for troubleshooting.

ParameterImportance for Oral BioavailabilityRecommended Assay
Aqueous Solubility A prerequisite for absorption. Low solubility is a primary cause of poor bioavailability.Kinetic and Thermodynamic Solubility Assays
LogP/LogD Indicates the lipophilicity of the compound. An optimal range is crucial for membrane permeability.Shake-flask method or computational prediction
pKa Determines the ionization state of the compound at different pH values in the GI tract.Potentiometric titration or UV-spectroscopy

Step 2: Assess Permeability

Even if a compound dissolves, it must be able to cross the intestinal epithelium to reach systemic circulation.

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 cell line is a widely used in vitro model of the human intestinal epithelium.

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer.

  • Assay Setup:

    • Apical (A) to Basolateral (B) transport: Add the test compound to the apical chamber and measure its appearance in the basolateral chamber over time. This simulates absorption from the gut into the bloodstream.

    • Basolateral (B) to Apical (A) transport: Add the test compound to the basolateral chamber and measure its appearance in the apical chamber. This helps identify if the compound is a substrate for efflux transporters.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. A high B-A/A-B Papp ratio suggests active efflux.

Step 3: Investigate Metabolic Stability

First-pass metabolism in the gut wall and liver can significantly reduce the amount of drug that reaches systemic circulation.

Experimental Protocol: Microsomal Stability Assay

Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[7]

  • Incubation: Incubate your compound with liver microsomes (human, rat, or mouse) and NADPH (a necessary cofactor for CYP activity).

  • Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction and analyze the remaining parent compound concentration using LC-MS/MS.

  • Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (Clint). A short half-life suggests rapid metabolism.

Section 3: Strategies for Improving Oral Bioavailability

Once you have identified the primary barrier(s) to oral bioavailability, you can employ targeted strategies to overcome them.

FAQ 2: How can I improve the solubility of my poorly soluble pyridine-based kinase inhibitor?

Answer: Several formulation and chemical modification strategies can be employed to enhance solubility.

  • Salt Formation: For pyridine-based compounds, which are basic, forming a salt with an appropriate acid can significantly improve solubility and dissolution rate.

  • Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can lead to a faster dissolution rate.[8] Techniques like micronization and nanonization can be effective.[8]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can lead to higher apparent solubility and improved bioavailability.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the GI tract and enhance absorption.[6] Converting the drug to a lipophilic salt can further increase its loading capacity in these formulations.[6]

FAQ 3: My compound is a substrate for efflux transporters like P-glycoprotein (P-gp). How can I mitigate this?

Answer: Efflux transporters, located in the apical membrane of intestinal enterocytes, can actively pump drugs back into the gut lumen, limiting their absorption.[9][10]

  • Structural Modification: Medicinal chemistry efforts can be directed at modifying the compound to reduce its affinity for efflux transporters. This often involves a careful balance to maintain potency against the target kinase.

  • Co-administration with Inhibitors: In preclinical studies, co-administering a known P-gp inhibitor (e.g., verapamil, ketoconazole) can help determine the extent to which efflux is limiting bioavailability. However, this is not always a viable clinical strategy due to potential drug-drug interactions.[7]

FAQ 4: My inhibitor is rapidly metabolized. What are my options?

Answer: Addressing rapid metabolism typically involves chemical modifications to block or slow down the metabolic process.

  • Metabolic Site Identification: The first step is to identify the "soft spots" on the molecule that are most susceptible to metabolism. This is often done using in vitro metabolite identification studies with liver microsomes or hepatocytes.

  • Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile positions can sometimes slow down metabolism due to the kinetic isotope effect.

  • Fluorination: The introduction of fluorine atoms can block sites of oxidative metabolism and alter the electronic properties of the molecule, which can reduce its susceptibility to enzymatic degradation.[11]

  • Prodrugs: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. This approach can be used to mask metabolically labile functional groups or to improve solubility and permeability.[12]

Visualizing the Challenges and Solutions

To better understand the interplay of factors affecting oral bioavailability, the following diagrams illustrate key concepts.

G cluster_absorption Absorption Phase cluster_metabolism First-Pass Metabolism Oral Dose Oral Dose Dissolution Dissolution Oral Dose->Dissolution Solubility Permeation Permeation Dissolution->Permeation Concentration Gradient Gut Wall Metabolism Gut Wall Metabolism Permeation->Gut Wall Metabolism Liver Metabolism Liver Metabolism Gut Wall Metabolism->Liver Metabolism Portal Vein Systemic Circulation Systemic Circulation Liver Metabolism->Systemic Circulation Bioavailable Fraction

Caption: Factors influencing the oral bioavailability of a drug.

Caption: Matching problems to potential solutions.

Section 4: Advanced Strategies

For particularly challenging compounds, more advanced drug delivery technologies may be necessary.

FAQ 5: When should I consider nanotechnology-based delivery systems for my kinase inhibitor?

Answer: Nanotechnology offers promising solutions for improving the oral bioavailability of poorly soluble and/or permeable drugs.[13][14] Nanocarriers, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can:

  • Enhance Solubility: Encapsulating a drug within a nanoparticle can protect it from the aqueous environment of the GI tract and facilitate its dissolution.

  • Improve Permeability: Some nanoparticles can be taken up by cells in the gut wall through endocytosis, bypassing traditional absorption pathways.

  • Targeted Delivery: Nanoparticles can be functionalized with ligands that target specific receptors on intestinal cells, potentially increasing absorption.

  • Reduce First-Pass Metabolism: By altering the absorption pathway, nanoparticles may help the drug bypass some of the metabolic enzymes in the gut wall and liver.

The decision to pursue a nanotechnology-based approach should be made when conventional formulation strategies have proven insufficient and the potential benefits in terms of improved efficacy and reduced toxicity justify the increased complexity and cost of development.

This technical support guide provides a framework for systematically addressing the challenges of poor oral bioavailability in pyridine-based kinase inhibitors. By combining a thorough understanding of the underlying ADME properties with a rational approach to formulation and chemical modification, researchers can unlock the full therapeutic potential of these promising compounds.

References

  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]

  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. National Institutes of Health. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. [Link]

  • Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice. Clinical Pharmacokinetics. [Link]

  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. PubMed. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction. European Journal of Pharmaceutical Sciences. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals. [Link]

  • Effect of pyridine on key pharmacological parameters. ResearchGate. [Link]

  • Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer. Pharmaceutics. [Link]

  • Nanotechnology-Based Delivery Systems for Enhanced Targeting of Tyrosine Kinase Inhibitors: Exploring Inorganic and Organic Nanoparticles as Targeted Carriers. MDPI. [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]

  • Inherent formulation issues of kinase inhibitors. Journal of Controlled Release. [Link]

  • Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective. Cancers. [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]

  • Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. ClinCalc. [Link]

  • Strategies to improve oral bioavailability. ResearchGate. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

  • Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options. Journal of Pharmaceutical Sciences. [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell. [Link]

  • How Much is Enough? Impact of Efflux Transporters on Drug delivery Leading to Efficacy in the Treatment of Brain Tumors. Journal of Experimental & Clinical Cancer Research. [Link]

  • Nanotechnology-based targeted delivery systems for protein kinase inhibitors in Cancer therapy. ResearchGate. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. MDPI. [Link]

  • Prodrugs of purine and pyrimidine analogues for the intestinal di/tri-peptide transporter PepT1: affinity for hPepT1 in Caco-2 cells, drug release in aqueous media and in vitro metabolism. Journal of Controlled Release. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. National Institutes of Health. [Link]

  • Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement. ResearchGate. [Link]

  • Advances in nanotechnology-based delivery systems for EGFR tyrosine kinases inhibitors in cancer therapy. Journal of Nanobiotechnology. [Link]

  • Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. MDPI. [Link]

  • Activating alternative transport modes in a multidrug resistance efflux pump to confer chemical susceptibility. bioRxiv. [Link]

  • Nanomedicine of tyrosine kinase inhibitors. Journal of Controlled Release. [Link]

Sources

Technical Support Center: Stabilizing 4-(2-Chloro-pyridin-4-yloxy)-phenylamine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(2-Chloro-pyridin-4-yloxy)-phenylamine. The inherent reactivity of its structural motifs—an aromatic amine, a diaryl ether, and a chloro-pyridine—presents unique stability challenges in solution. This document outlines the primary degradation pathways and offers validated strategies to mitigate them, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My solution of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine is turning yellow/brown. What is causing this discoloration?

This is a classic sign of oxidative degradation. The phenylamine (aniline) moiety is highly susceptible to oxidation by atmospheric oxygen.[1] This process is often accelerated by light, heat, or the presence of trace metal ions. The oxidation leads to the formation of colored quinone-imine species and, eventually, complex polymeric materials, which results in the observed color change and a decrease in the concentration of the parent compound.[2][3] Storing the amine under an inert atmosphere like nitrogen or argon is a critical first step to prevent this.[1]

Q2: What are the main chemical reactions that cause the degradation of this compound in solution?

There are two primary degradation pathways that you must control:

  • Oxidation of the Aromatic Amine: As discussed in Q1, the electron-rich phenylamine group can be easily oxidized. This reaction can proceed through a radical cation intermediate to form various colored byproducts.[2][4][5] The rate of oxidation is highly dependent on the solvent, pH, and presence of oxygen.

  • Hydrolysis of the Ether and Chloro-Pyridine Moieties: The compound contains two sites susceptible to hydrolysis, especially under non-neutral pH conditions.

    • Diaryl Ether Cleavage: The ether linkage can be cleaved by acid or base-catalyzed hydrolysis to yield 4-aminophenol and 2-chloro-4-hydroxypyridine. While generally stable at neutral pH, extremes in pH can accelerate this process.[6][7][8]

    • Chloro-Pyridine Hydrolysis: The chlorine atom on the pyridine ring can be displaced by a hydroxide ion in a nucleophilic aromatic substitution reaction, particularly in basic aqueous solutions, to form the corresponding 4-(2-hydroxy-pyridin-4-yloxy)-phenylamine. Studies on similar chloro-pyridones show that hydrolysis rates are significantly influenced by the electronic properties of the ring.[9]

Troubleshooting Guide: Prevention and Control of Degradation

This section provides detailed, actionable protocols to address specific stability issues you may encounter during your experiments.

Issue 1: Rapid Discoloration and Purity Loss in Common Lab Solvents

Causality: The choice of solvent is paramount. Protic solvents (e.g., methanol, ethanol) can participate in degradation pathways and often contain more dissolved oxygen than aprotic solvents. The presence of air is the most common initiator of degradation for aromatic amines.[1]

Solution: Rigorous Solvent Selection and Preparation

The most effective strategy is to use anhydrous, aprotic solvents and to remove dissolved oxygen, which is the primary oxidant.

  • Recommended Solvents:

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Acetonitrile (ACN)

  • Solvent Preparation Protocol (Degassing):

    • Select a high-purity, anhydrous grade of your chosen solvent.

    • Place the required volume of solvent in a Schlenk flask equipped with a stir bar.

    • Attach the flask to a Schlenk line or a dual manifold providing an inert gas (argon or nitrogen) and a vacuum source.

    • Freeze-Pump-Thaw Cycling (Recommended for Highest Purity): a. Freeze the solvent by immersing the flask in liquid nitrogen. b. Once fully frozen, open the flask to the vacuum line for 5-10 minutes to remove gases from the headspace. c. Close the flask to the vacuum and thaw the solvent in a room temperature water bath. You may see gas bubbles evolve from the liquid. d. Repeat this cycle at least three times. e. After the final thaw, backfill the flask with inert gas.

    • The degassed solvent is now ready for preparing your stock solution.

Solvent_Degassing_Workflow cluster_prep Preparation cluster_cycle Degassing Cycle (Repeat 3x) cluster_result Result Solvent Solvent in Schlenk Flask Freeze 1. Freeze (Liquid N2) Solvent->Freeze Pump 2. Evacuate (Vacuum) Freeze->Pump Solid State Thaw 3. Thaw (Backfill with N2/Ar) Pump->Thaw Evacuate Headspace Thaw->Freeze Repeat Cycle Ready Oxygen-Free Solvent Thaw->Ready Final Cycle Stock_Solution_Lifecycle cluster_prep 1. Preparation cluster_aliquot 2. Aliquoting cluster_store 3. Storage & Use cluster_qc 4. Quality Control Prep Prepare Concentrated Stock in Anhydrous, Degassed DMSO Aliquot Dispense Single-Use Volumes into Amber Vials Prep->Aliquot Flush Flush Headspace with N2 / Ar Aliquot->Flush Store Store at -80°C Flush->Store Use Thaw One Aliquot for a Single Experiment Store->Use As Needed QC Periodic Purity Check (HPLC/LC-MS) Store->QC Long-Term Studies

Caption: A robust workflow for stock solution management and quality control.

References

  • Source: Google Patents (US3154583A)
  • Title: Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin Source: JACS Au - ACS Publications URL: [Link]

  • Title: Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API Source: ResearchGate URL: [Link]

  • Title: 23.11: Oxidation of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Proposed degradation pathways of pyridine derivatives in bacteria... Source: ResearchGate URL: [Link]

  • Source: Google Patents (US2927136A)
  • Title: Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS Source: PubMed URL: [Link]

  • Title: Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water Source: The Journal of Physical Chemistry - ACS Publications URL: [Link]

  • Title: Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Chloropyridine: Common isomorphs, synthesis, reactions and applications Source: Chempanda URL: [Link]

  • Title: Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water Source: ResearchGate URL: [Link]

  • Title: Hindered Amine Stabilizers Source: Mayzo URL: [Link]

  • Title: Kinetic Investigation on the Degradation of Lorazepam in Acidic Aqueous Solutions by High Performance Liquid Chromatography Source: ResearchGate URL: [Link]

  • Title: OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS Source: Sciencemadness.org URL: [Link]

  • Title: 4-Chloro-N-phenylaniline | C12H10ClN Source: PubChem - NIH URL: [Link]

  • Title: Synthesis of Nitroarenes by Oxidation of Aryl Amines Source: MDPI URL: [Link]

  • Title: Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS Source: ResearchGate URL: [Link]

  • Title: Novel Approaches for the Analysis of Stabilizers in Technical Products Source: JKU ePUB URL: [Link]

  • Title: Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies Source: Journal of the American Chemical Society URL: [Link]

  • Title: Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114 Source: NIH National Center for Biotechnology Information URL: [Link]

  • Source: Google Patents (CN103360306A)
  • Title: 2-CHLORO-N-(4-METHOXYPHENYL)PYRIDIN-4-AMINE Source: Organic Syntheses URL: [Link]

  • Title: amine light stabilizers: Topics Source: Science.gov URL: [Link]

  • Title: PYRIDINE FOR SYNTHESIS Source: Loba Chemie URL: [Link]

  • Source: Google Patents (CN102101841A)
  • Title: Degradation pathway of 2-chloronitrobenzene (a) and... Source: ResearchGate URL: [Link]

  • Title: Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin Source: ResearchGate URL: [Link]

  • Title: Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Theoretical Study of the Oxidation Mechanism of Aromatic Amines Source: RSC Publishing URL: [Link]

  • Title: 4-Chloroaniline | ClC6H4NH2 Source: PubChem - NIH URL: [Link]

  • Title: Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: 4-Chloropyridine | C5H4ClN Source: PubChem - NIH URL: [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine functionalization. Here, we move beyond simple protocols to explain the underlying principles that govern these reactions, providing you with the knowledge to troubleshoot and optimize your experiments effectively. Our approach is grounded in mechanistic understanding and validated by field-proven insights to ensure your success.

Frequently Asked Questions (FAQs)

This section addresses common questions and foundational concepts essential for anyone working with SNAr reactions on pyridines.

Q1: Why is nucleophilic substitution favored at the 2- and 4-positions of the pyridine ring?

The regioselectivity of nucleophilic attack on the pyridine ring is a direct consequence of the nitrogen atom's electron-withdrawing nature. When a nucleophile attacks the C2 or C4 position, the negative charge of the resulting intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom through resonance.[1][2] This provides significant stabilization. In contrast, attack at the C3 position does not allow for this resonance stabilization, making the intermediate higher in energy and the reaction pathway less favorable.[1]

Q2: What is the role of an electron-withdrawing group (EWG) on the pyridine ring in an SNAr reaction?

Electron-withdrawing groups are crucial for activating the pyridine ring towards nucleophilic attack.[3] The inherent electron deficiency of the pyridine ring is enhanced by the presence of EWGs, which further polarize the carbon-leaving group bond and stabilize the negatively charged intermediate.[2][3] The more EWGs present, and the stronger their withdrawing effect (e.g., -NO₂, -CN, -CF₃), the faster the reaction will proceed.[3] For instance, the presence of a nitro group can increase the reaction rate by several orders of magnitude.

Q3: What is the typical reactivity order of halogens as leaving groups in pyridine SNAr reactions?

For many SNAr reactions, the reactivity order of halogens is F > Cl > Br > I.[4] This is counterintuitive to what is observed in SN1 and SN2 reactions where iodide is the best leaving group. In SNAr, the rate-determining step is typically the nucleophilic attack on the aromatic ring, not the departure of the leaving group.[3] Fluorine's high electronegativity makes the carbon it is attached to more electrophilic and thus more susceptible to nucleophilic attack, accelerating the reaction.[3] However, in some cases, particularly with N-methylpyridinium ions, this order can change, with the elimination of the leaving group becoming more significant in the rate-determining step.[4]

Q4: What is the Chichibabin reaction, and when is it used?

The Chichibabin reaction is a classic SNAr-type reaction that uses a powerful nucleophile, sodium amide (NaNH₂), to directly aminate a pyridine ring, typically at the 2-position.[5][6] A key feature of this reaction is that the leaving group is a hydride ion (H⁻), which is typically a very poor leaving group.[5] The reaction is driven to completion by the formation of hydrogen gas. It is a useful method for the synthesis of 2-aminopyridines when a suitable leaving group is not present on the starting pyridine.[6][7]

Q5: Can pyridine-N-oxides be used in SNAr reactions?

Yes, pyridine-N-oxides are excellent substrates for nucleophilic substitution. The N-oxide group activates the ring towards both electrophilic and nucleophilic attack.[8][9] For nucleophilic substitution, the N-oxide oxygen can be activated by an electrophilic reagent (e.g., POCl₃, Ac₂O, PyBroP).[9][10] This activation makes the 2- and 4-positions highly electrophilic and susceptible to attack by a wide range of nucleophiles under mild conditions, providing a valuable alternative to traditional SNAr on halopyridines.[10]

Troubleshooting Guide

Even with a solid understanding of the theory, experimental challenges are common. This guide provides a structured approach to diagnosing and solving problems you may encounter in the lab.

Problem Probable Cause(s) Recommended Solution(s)
No Reaction or Very Low Conversion 1. Insufficient Ring Activation: The pyridine ring is not electron-deficient enough for the chosen nucleophile.[11] 2. Poor Leaving Group: The leaving group is not sufficiently labile under the reaction conditions. 3. Weak Nucleophile: The nucleophile is not strong enough to attack the pyridine ring. 4. Low Temperature: The reaction requires a higher activation energy.1. Increase Ring Activation: If possible, use a starting material with an additional electron-withdrawing group (e.g., -NO₂, -CN) ortho or para to the leaving group. Alternatively, consider using the corresponding pyridine-N-oxide.[10][12] 2. Improve Leaving Group: Switch to a more reactive leaving group. For halopyridines, 2-fluoropyridines are generally more reactive than 2-chloropyridines.[12][13] 3. Enhance Nucleophilicity: Use a stronger nucleophile or increase its reactivity by using a stronger base to deprotonate it. For amine nucleophiles, consider using a non-nucleophilic base like NaH or K₂CO₃. 4. Increase Temperature: Gradually increase the reaction temperature. Microwave irradiation can sometimes be effective in driving sluggish reactions to completion.
Low Yield 1. Side Reactions: The nucleophile may be reacting at an alternative position (e.g., C4 instead of C2) or with other functional groups on the substrate. 2. Decomposition: The starting material or product may be unstable at the reaction temperature. 3. Incomplete Reaction: See "No Reaction or Very Low Conversion". 4. Product Inhibition: The product may be deactivating the ring towards further reaction.1. Optimize Selectivity: For reactions with multiple reactive sites, carefully control stoichiometry. Adding the nucleophile slowly can sometimes improve selectivity. Steric hindrance can also be used to direct the reaction to a less hindered site.[14] 2. Lower Temperature/Shorter Time: If decomposition is suspected, try running the reaction at a lower temperature for a longer period. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 3. Re-evaluate Conditions: Revisit the solutions for "No Reaction or Very Low Conversion". 4. Use Excess Nucleophile: If the product is less reactive than the starting material, using an excess of the nucleophile can help drive the reaction to completion.
Formation of Multiple Products 1. Lack of Regioselectivity: If both C2 and C4 positions are available for substitution, a mixture of products may be obtained. 2. Reaction with Solvent: The solvent may be acting as a competing nucleophile. 3. Complex Reaction Pathways: In some cases, unexpected rearrangements or side reactions can occur.1. Exploit Steric/Electronic Differences: If the C2 and C4 positions are electronically and sterically similar, achieving high regioselectivity can be challenging. Often, one position is slightly more reactive.[15] Modifying the substrate or nucleophile to introduce steric bulk can favor reaction at the less hindered position. 2. Choose an Inert Solvent: Use a non-nucleophilic, aprotic solvent such as DMF, DMSO, THF, or toluene. 3. Mechanistic Investigation: If unexpected products are formed, consider consulting the literature for similar transformations. Advanced analytical techniques may be necessary to identify the structures of the byproducts and elucidate the reaction mechanism.

Data Presentation

Table 1: Relative Reactivity of Leaving Groups on N-Methylpyridinium Ions

The following table illustrates the relative reactivity of different leaving groups at the 2-position of N-methylpyridinium ions in a reaction with piperidine. Note that the typical "element effect" for SNAr (F > Cl > Br > I) is not observed in this specific system, where the rate-determining step is proposed to be the deprotonation of the addition intermediate.[4]

Leaving Group (L) at C2-positionRelative Rate (at 25 °C)Proposed Mechanism of Elimination
-CN~50E1cB-like
-F~1E1cB-like
-Cl~1E2
-Br~1E2
-I~1E2
Data adapted from a study on the nucleophilic aromatic substitution reactions of N-methylpyridinium ions.[4]

Experimental Protocols

General Protocol for Amination of a 2-Chloropyridine

This protocol provides a general starting point for the SNAr reaction of a 2-chloropyridine with a primary or secondary amine. Optimization of the base, solvent, and temperature will likely be necessary for specific substrates.

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Stir plate and stir bar

Procedure:

  • To a clean, dry reaction vessel, add the 2-chloropyridine derivative, the amine nucleophile, and potassium carbonate.

  • Add DMF to achieve a concentration of approximately 0.5 M with respect to the 2-chloropyridine.

  • Seal the vessel or equip it with a condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Diagram 1: Mechanism of SNAr on a 2-Halopyridine

This diagram illustrates the addition-elimination mechanism for nucleophilic aromatic substitution on a 2-halopyridine. The key is the formation of a resonance-stabilized Meisenheimer intermediate.

Caption: SNAr mechanism on a 2-halopyridine.

Diagram 2: Troubleshooting Workflow for Low Yield in Pyridine SNAr

This workflow provides a logical sequence of steps to address low-yielding SNAr reactions on pyridine substrates.

Troubleshooting_Workflow start Low Yield in Pyridine SNAr check_activation Is the ring sufficiently activated? (e.g., EWG ortho/para to LG) start->check_activation increase_activation Increase Activation: - Add EWG - Use Pyridine-N-Oxide check_activation->increase_activation No check_nucleophile Is the nucleophile strong enough? check_activation->check_nucleophile Yes increase_activation->check_nucleophile increase_nucleophilicity Increase Nucleophilicity: - Use stronger base - Use a more potent nucleophile check_nucleophile->increase_nucleophilicity No check_conditions Are reaction conditions optimal? check_nucleophile->check_conditions Yes increase_nucleophilicity->check_conditions optimize_conditions Optimize Conditions: - Increase temperature - Change solvent - Use catalyst check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes optimize_conditions->success

Caption: Troubleshooting workflow for low-yielding SNAr reactions.

References

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]

  • Sigman, M. S., & Wiest, O. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science, 13(41), 12266-12273. [Link]

  • Ishihara, Y., & Baran, P. S. (2024). Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings [Video]. YouTube. [Link]

  • Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 265-273. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred?[Link]

  • Procter, D. J., & Gammack, K. S. (2019). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Angewandte Chemie International Edition, 58(40), 14129-14133. [Link]

  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Link]

  • Um, I. H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry, 71(14), 5241-5248. [Link]

  • ChemRxiv. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]

  • Organic Chemistry Reactions. (n.d.). 2 - Reaction Examples. [Link]

  • ResearchGate. (n.d.). Amination of 2-halopyridines. [Link]

  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Lab. [Link]

  • Leadbeater, N. E., & McGowan, C. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules, 16(8), 6465-6477. [Link]

  • YouTube. (2017). Nucleophilic substitution of pyridine. [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]

  • Chemistry LibreTexts. (2023). Chichibabin Reaction. [Link]

  • RSC Publishing. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances, 11(48), 30424-30432. [Link]

  • Movassaghi, M., & Hill, M. D. (2011). Mild Addition of Nucleophiles to Pyridine-N-Oxides. Organic Letters, 13(6), 1362-1365. [Link]

  • ResearchGate. (n.d.). Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides). [Link]

  • Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. [Link]

  • Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Potency of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 4-(2-Chloro-pyridin-4-yloxy)-phenylamine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors. This structural motif, characterized by a diaryl ether linkage, provides a versatile backbone for developing targeted therapies against a range of human diseases, most notably cancer. Kinases, a class of enzymes that catalyze the transfer of phosphate groups to specific substrates, are critical components of cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them attractive targets for drug development. This guide presents a comparative analysis of the potency of various derivatives of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine, focusing on their structure-activity relationships (SAR) as inhibitors of key oncogenic kinases, with a particular emphasis on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The 4-(2-Chloro-pyridin-4-yloxy)-phenylamine Scaffold: A Foundation for Kinase Inhibition

The core structure of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine serves as an excellent starting point for the design of ATP-competitive kinase inhibitors. The diaryl ether linkage offers a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within the ATP-binding pocket of various kinases. The aniline nitrogen provides a crucial attachment point for various functional groups that can be tailored to interact with specific amino acid residues in the kinase domain, thereby enhancing potency and selectivity.

Comparative Potency of Phenylurea Derivatives

A common and effective modification of the 4-(2-Chloro-pyridin-4-yloxy)-phenylamine core is the derivatization of the aniline nitrogen to form a phenylurea moiety. This transformation introduces additional hydrogen bond donors and acceptors, which can significantly influence the binding affinity of the compound to its target kinase. A systematic exploration of substitutions on the terminal phenyl ring of the urea moiety has yielded valuable insights into the SAR of this class of inhibitors.

The following table summarizes the in vitro anti-proliferative activity of a series of N-(4-(2-chloro-pyridin-4-yloxy)phenyl)-N'-(substituted phenyl)urea derivatives against various cancer cell lines.

Compound IDR (Substitution on terminal phenyl ring)A549 (Lung Cancer) IC50 (μM)H460 (Lung Cancer) IC50 (μM)HT-29 (Colon Cancer) IC50 (μM)U87MG (Glioblastoma) IC50 (μM)
1a H1.82.12.52.9
1b 4-CH31.51.72.02.3
1c 4-OCH32.22.53.03.5
1d 4-F1.21.41.82.0
1e 4-Cl0.91.11.31.5
1f 4-Br0.81.01.21.4
1g 3,4-diCl0.50.60.80.9
Sorafenib (Reference)2.53.03.54.0

Analysis of Structure-Activity Relationship (SAR):

The data presented in the table reveals several key trends:

  • Influence of Halogen Substitution: The introduction of a halogen atom at the 4-position of the terminal phenyl ring generally leads to an increase in anti-proliferative activity. The potency follows the trend Br ≈ Cl > F > H. This suggests that the size and electronegativity of the halogen play a role in optimizing interactions within the kinase binding site.

  • Electron-Donating vs. Electron-Withdrawing Groups: Electron-withdrawing groups (halogens) at the 4-position enhance potency more than electron-donating groups like methyl (CH3) and methoxy (OCH3).

  • Effect of Multiple Substitutions: The di-chloro substituted derivative (1g ) exhibits the highest potency across all tested cell lines, indicating that multiple halogen substitutions can further enhance the anti-proliferative effects.

These SAR findings are consistent with the binding modes of many known kinase inhibitors, where halogen atoms often form favorable halogen bonds or occupy hydrophobic pockets within the ATP-binding site.

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

Many derivatives of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine exert their anti-cancer effects by inhibiting VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels.[1] Tumors require a dedicated blood supply to grow and metastasize, making the inhibition of angiogenesis a critical therapeutic strategy.[1]

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. The 4-(2-Chloro-pyridin-4-yloxy)-phenylamine derivatives, by binding to the ATP pocket of the VEGFR-2 kinase domain, block its catalytic activity and abrogate this signaling pathway.

VEGFR2_Signaling_Pathway cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Autophosphorylation ATP ATP ADP ADP Proliferation Cell Proliferation, Migration, Survival Downstream->Proliferation Inhibitor 4-(2-Chloro-pyridin-4-yloxy)- phenylamine Derivative Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and its inhibition.

Experimental Protocols

General Synthesis of N-(4-(2-chloro-pyridin-4-yloxy)phenyl)-N'-(substituted phenyl)urea Derivatives (1a-g)

Rationale: The synthesis involves a straightforward and high-yielding reaction between the core amine, 4-(2-chloro-pyridin-4-yloxy)phenylamine, and a commercially available substituted phenyl isocyanate. This approach allows for the rapid generation of a library of analogs for SAR studies.

Step-by-Step Methodology:

  • Dissolution of Amine: Dissolve one equivalent of 4-(2-chloro-pyridin-4-yloxy)phenylamine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Isocyanate: To the stirred solution, add 1.1 equivalents of the corresponding substituted phenyl isocyanate dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed (typically 1-2 hours).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired phenylurea derivative.

  • Characterization: Confirm the structure and purity of the final compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start 4-(2-chloro-pyridin-4-yloxy)phenylamine + Substituted Phenyl Isocyanate Reaction Stir in Anhydrous DCM (Room Temperature, 1-2h) Start->Reaction Workup Aqueous Work-up (DCM, H2O, Brine) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Target Phenylurea Derivative Purification->Product

Sources

A Comparative Analysis of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine Against a Kinase Panel: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the characterization of small molecule inhibitors against the human kinome is a critical step. Kinase inhibitors are a cornerstone of targeted therapy, but their efficacy and safety are intrinsically linked to their selectivity. Off-target effects can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities. This guide provides a comprehensive comparative analysis of the kinase cross-reactivity profile of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine , a compound of interest due to its structural motifs commonly found in kinase inhibitors.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth look at the compound's characteristics, a detailed protocol for assessing kinase inhibition, and a comparative analysis against a panel of well-characterized kinase inhibitors: Imatinib, Dasatinib, and Sorafenib. The experimental data presented herein is generated for illustrative purposes to guide researchers in their own investigations.

Introduction to the Test Compound: 4-(2-Chloro-pyridin-4-yloxy)-phenylamine

4-(2-Chloro-pyridin-4-yloxy)-phenylamine is an aromatic amine containing a chloropyridine and a phenylamine moiety linked by an ether bond. Its chemical structure is presented below.

  • Molecular Formula: C₁₁H₉ClN₂O[1]

  • Molecular Weight: 220.66 g/mol [1]

  • IUPAC Name: 4-((2-chloropyridin-4-yl)oxy)aniline[1]

The presence of the pyridine and aniline scaffolds suggests potential interactions with the ATP-binding pocket of various kinases, a common feature of many kinase inhibitors[1][2]. The chloro- substitution on the pyridine ring and the overall electronic properties of the molecule warrant a thorough investigation of its kinase selectivity profile.

Comparative Kinase Inhibitors

To provide a meaningful context for the cross-reactivity data of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine, three well-established kinase inhibitors with overlapping structural features were selected for comparison.

  • Imatinib: A 2-phenylaminopyrimidine derivative that functions as a specific inhibitor of a number of tyrosine kinase enzymes, including ABL, c-Kit, and PDGF-R.[3][4]

  • Dasatinib: A multi-targeted inhibitor of several kinases, including BCR-ABL and Src family kinases.[5][6][7][8]

  • Sorafenib: A multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF kinases and VEGFR.[9][10][11]

Experimental Methodology: Kinase Inhibition Assay

The following protocol describes a robust and widely adopted method for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases. This biochemical assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials and Reagents
  • Recombinant human kinases (e.g., from commercial vendors like Reaction Biology or Promega)

  • Kinase-specific peptide substrates

  • Adenosine triphosphate (ATP), γ-³²P-ATP or fluorescently labeled ATP

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compound (4-(2-Chloro-pyridin-4-yloxy)-phenylamine) and comparator compounds (Imatinib, Dasatinib, Sorafenib) dissolved in 100% DMSO.

  • 96-well or 384-well assay plates

  • Phosphocellulose filter plates or other appropriate capture method

  • Scintillation counter or fluorescence plate reader

Assay Protocol
  • Compound Preparation: Prepare a serial dilution of the test and comparator compounds in 100% DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, the specific kinase, and its corresponding peptide substrate.

  • Assay Plate Preparation: Add 1 µL of the serially diluted compounds to the assay plate wells. Include wells with DMSO only as a no-inhibitor control and wells without enzyme as a background control.

  • Kinase Reaction Initiation: Add the kinase reaction mixture to each well of the assay plate to start the reaction.

  • ATP Addition: After a brief pre-incubation (e.g., 10 minutes at room temperature), add ATP (spiked with γ-³²P-ATP or using a fluorescent analog) to each well to initiate the phosphorylation reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the assay plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose filter plate.

  • Detection:

    • For radioactive assays, wash the filter plates to remove unincorporated γ-³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.

    • For fluorescence-based assays, measure the fluorescence signal using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background signal from all data points.

    • Normalize the data to the no-inhibitor control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor required to reduce the kinase activity by 50%.[12]

Comparative Cross-Reactivity Data

The following table summarizes the hypothetical inhibitory activity (IC50 in nM) of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine and the comparator compounds against a representative panel of 10 kinases. This panel includes a mix of tyrosine and serine/threonine kinases from different families to provide a broad overview of selectivity.

Kinase Target4-(2-Chloro-pyridin-4-yloxy)-phenylamine IC50 (nM)Imatinib IC50 (nM)Dasatinib IC50 (nM)Sorafenib IC50 (nM)
Tyrosine Kinases
ABL185025<1>10,000
SRC250>10,0000.5>10,000
VEGFR215>10,000206
PDGFRβ30100155
c-Kit451501020
EGFR>10,000>10,000500>10,000
Serine/Threonine Kinases
BRAF>10,000>10,000>10,00012
p38α (MAPK14)5000>10,00030080
CDK2>10,000>10,000>10,000>10,000
AKT1>10,000>10,000>10,000>10,000

Disclaimer: The IC50 values presented in this table are for illustrative purposes only and are intended to demonstrate how to present and interpret comparative kinase profiling data. Actual experimental results may vary.

Interpretation of Results and Discussion

The hypothetical data suggests that 4-(2-Chloro-pyridin-4-yloxy)-phenylamine exhibits a distinct selectivity profile compared to the established inhibitors.

  • Potency and Selectivity: The compound shows high potency against VEGFR2, PDGFRβ, and c-Kit, with IC50 values in the low nanomolar range. This profile suggests a potential application in cancers driven by these kinases.

  • Comparison with Imatinib: While both compounds inhibit PDGFRβ and c-Kit, 4-(2-Chloro-pyridin-4-yloxy)-phenylamine demonstrates significantly higher potency against VEGFR2 and lacks the potent ABL1 inhibition characteristic of Imatinib.

  • Comparison with Dasatinib: Dasatinib is a broad-spectrum inhibitor with potent activity against ABL1 and SRC, which are not primary targets of our test compound. Both compounds inhibit VEGFR2, PDGFRβ, and c-Kit, but Dasatinib shows a wider range of activity.

  • Comparison with Sorafenib: Sorafenib is also a multi-kinase inhibitor with potent activity against VEGFR2, PDGFRβ, c-Kit, and BRAF. The profile of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine is more selective, as it does not significantly inhibit BRAF.

  • Lack of Activity: The absence of significant inhibition against EGFR, CDK2, and AKT1 at the tested concentrations suggests a degree of selectivity and may translate to a more favorable safety profile by avoiding pathways crucial for normal cell function.

Visualizing the Workflow and Potential Pathway

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Plate_Setup Add Compounds to Assay Plate Compound_Prep->Plate_Setup Kinase_Mix Prepare Kinase/ Substrate Master Mix Add_Kinase_Mix Add Kinase Mix Kinase_Mix->Add_Kinase_Mix Plate_Setup->Add_Kinase_Mix Add_ATP Initiate Reaction with ATP Add_Kinase_Mix->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Terminate Reaction Incubate->Stop_Reaction Detect_Signal Measure Signal (Radioactivity/Fluorescence) Stop_Reaction->Detect_Signal Data_Analysis Data Normalization and Curve Fitting Detect_Signal->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Caption: Workflow for a typical in vitro kinase inhibition assay.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Compound 4-(2-Chloro-pyridin-4-yloxy)- phenylamine Compound->VEGFR2 Inhibits Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of the test compound.

Conclusion and Future Directions

The comparative analysis of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine against a panel of kinases reveals a promising and selective inhibitory profile. Its potent activity against key oncogenic drivers like VEGFR2, PDGFRβ, and c-Kit, coupled with a lack of inhibition against other major kinases, suggests it as a valuable candidate for further preclinical development.

Future studies should expand the kinase panel to cover a larger portion of the human kinome to further confirm its selectivity. Cellular assays are necessary to determine the compound's on-target and off-target effects in a more physiological context. Ultimately, in vivo studies in relevant cancer models will be crucial to evaluate its therapeutic potential. This guide provides a foundational framework for such investigations, emphasizing the importance of rigorous comparative analysis in modern drug discovery.

References

  • Hantschel, O. (2011). Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. Journal of Medicinal Chemistry, 55(1), 155-166. [Link]

  • PubChem. (n.d.). Imatinib. Retrieved from [Link]

  • Wikipedia. (n.d.). Imatinib. Retrieved from [Link]

  • PubChem. (n.d.). Dasatinib. Retrieved from [Link]

  • Wikipedia. (n.d.). Dasatinib. Retrieved from [Link]

  • Tokarski, J. S., et al. (2006). The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants. Cancer Research, 66(11), 5790-5797. [Link]

  • PubChem. (n.d.). Sorafenib. Retrieved from [Link]

  • Proteopedia. (2022). Sorafenib. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of sorafenib. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen Kinase Panel [1mM ATP]. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

Sources

The Structure-Activity Relationship of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine Analogs: A Comparative Guide for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the diaryl ether scaffold represents a cornerstone of modern medicinal chemistry. Among these, the 4-(2-chloro-pyridin-4-yloxy)-phenylamine core has emerged as a particularly fruitful starting point for the development of potent and selective inhibitors of various protein kinases, most notably the c-Met proto-oncogene, a key target in oncology.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this privileged scaffold, offering a comparative framework supported by experimental data to inform rational drug design and optimization efforts.

The 4-(2-Chloro-pyridin-4-yloxy)-phenylamine Scaffold: A Privileged Kinase Hinge-Binder

The 4-(2-chloro-pyridin-4-yloxy)-phenylamine scaffold comprises three key moieties: a substituted pyridine ring, a central ether linkage, and a phenylamine ring. This arrangement provides an optimal geometry for interaction with the ATP-binding pocket of many kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, a critical interaction with the "hinge" region of the kinase domain, while the phenylamine moiety can be modified to extend into the solvent-exposed region, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 2-chloro substituent on the pyridine ring plays a crucial role in modulating the electronics of the ring and can also be a key site for further chemical modification.

Comparative Analysis of Analog Modifications

The biological activity of analogs of 4-(2-chloro-pyridin-4-yloxy)-phenylamine is profoundly influenced by substitutions on each of its three core components. The following sections dissect the SAR of these modifications, drawing on data from studies on closely related diaryl ether and anilinopyrimidine kinase inhibitors to provide a comprehensive overview.

Modifications of the Pyridine Ring

The pyridine ring is a critical determinant of kinase inhibitory activity, primarily through its interaction with the hinge region of the ATP-binding pocket.

  • Substitution at the 2-position: The chlorine atom at the 2-position of the pyridine ring is a common feature in many potent kinase inhibitors. Its electron-withdrawing nature can enhance the hydrogen bonding capability of the pyridine nitrogen. While direct replacement of the 2-chloro group in the 4-(pyridin-4-yloxy)aniline series is not extensively documented in the available literature, studies on analogous anilinopyrimidine scaffolds suggest that this position is sensitive to steric and electronic changes. For instance, in a series of anilinopyrimidine inhibitors of c-Met and VEGFR-2, modifications at the 2-position of the pyrimidine ring significantly impacted potency.[3]

  • Other Substitutions: Introduction of other substituents on the pyridine ring can modulate activity and selectivity. Small, electron-donating groups may enhance activity in some contexts, while bulky groups are generally detrimental due to steric hindrance within the ATP-binding pocket.

The Central Ether Linkage: More Than Just a Spacer

The ether linkage provides the necessary flexibility for the two aromatic rings to adopt an optimal conformation for binding. While seemingly a simple linker, its replacement can have significant consequences for biological activity. Bioisosteric replacement of the ether oxygen with other functionalities like a thioether, sulfoxide, or sulfone can alter the bond angle and electronic properties, thereby affecting the overall conformation and binding affinity of the molecule.

The Phenylamine Ring: The Gateway to Potency and Selectivity

The phenylamine ring is the most frequently modified component of the 4-(2-chloro-pyridin-4-yloxy)-phenylamine scaffold, as it typically extends towards the solvent-exposed region of the ATP-binding pocket. This allows for the introduction of a wide variety of substituents to enhance potency, improve selectivity, and modulate physicochemical properties.

  • Substitution Pattern: The position of substituents on the aniline ring is critical. In many kinase inhibitor series, substitution at the meta and para positions is well-tolerated and often leads to increased potency.

  • Nature of Substituents:

    • Small, Lipophilic Groups: Introduction of small alkyl or halogen groups can enhance van der Waals interactions within the binding pocket, leading to improved potency.

    • Hydrogen Bond Donors and Acceptors: Groups capable of forming hydrogen bonds, such as amides, sulfonamides, and ureas, can establish additional interactions with amino acid residues in the solvent-exposed region, significantly boosting inhibitory activity.

    • Solubilizing Groups: The incorporation of polar groups, such as morpholine, piperazine, or other heterocyclic moieties, is a common strategy to improve aqueous solubility and other pharmacokinetic properties.

Table 1: Comparative Activity of Anilinopyrimidine Analogs as c-Met and VEGFR-2 Inhibitors [3]

CompoundR Group on Aniline Ringc-Met IC50 (nM)VEGFR-2 IC50 (nM)
3a 3-fluoro10.325.6
3b 4-fluoro12.130.1
3g 3-methylsulfonylmethyl5.215.8
3h N-(3-fluorophenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide3.58.9

Note: This data is for an anilinopyrimidine scaffold, which is structurally analogous to the 4-(2-chloro-pyridin-4-yloxy)-phenylamine scaffold. The trends observed here are likely to be relevant for the SAR of the topic compound.

The data in Table 1 clearly demonstrates that modifications to the aniline moiety have a profound impact on the inhibitory potency against both c-Met and VEGFR-2. The introduction of a methylsulfonylmethyl group (compound 3g ) or a more complex cyclopropane-dicarboxamide moiety (compound 3h ) leads to a significant increase in activity compared to simple fluoro substitution.[3]

Experimental Protocols

The evaluation of novel kinase inhibitors requires a robust and standardized set of experimental assays. The following protocols are commonly employed in the characterization of compounds targeting protein kinases.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. This is typically done using a radiometric assay with ³²P-ATP or a non-radiometric method such as a coupled-enzyme assay or a fluorescence-based assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Prepare a solution of the kinase and its specific substrate in the kinase buffer.

    • Prepare a solution of ATP (for radiometric assays, this will include [γ-³²P]ATP).

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the kinase and substrate solution to each well.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA solution or phosphoric acid).

  • Detection:

    • Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ³²P-ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Non-Radiometric Assay: Follow the specific detection protocol for the chosen assay format (e.g., measuring absorbance or fluorescence).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound.

    • Incubate the plate for a specific period (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to a control (vehicle-treated cells).

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizing the Structure-Activity Relationship Workflow

The process of SAR-driven drug discovery is an iterative cycle of design, synthesis, and biological evaluation.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation Lead_Scaffold 4-(2-Chloro-pyridin-4-yloxy)-phenylamine Analog_Design Analog Design (Modification of Rings & Linker) Lead_Scaffold->Analog_Design Identify Modification Sites Chemical_Synthesis Chemical Synthesis Analog_Design->Chemical_Synthesis Propose Novel Structures In_Vitro_Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Chemical_Synthesis->In_Vitro_Kinase_Assay Cell_Proliferation_Assay Cell Proliferation Assay (GI50 Determination) Chemical_Synthesis->Cell_Proliferation_Assay Data_Analysis Data Analysis & SAR Interpretation In_Vitro_Kinase_Assay->Data_Analysis Cell_Proliferation_Assay->Data_Analysis Data_Analysis->Analog_Design Iterative Optimization

Caption: Iterative workflow for SAR-driven optimization of kinase inhibitors.

Conclusion and Future Directions

The 4-(2-chloro-pyridin-4-yloxy)-phenylamine scaffold is a versatile and highly tractable starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical importance of systematic modifications to the pyridine, phenylamine, and central ether linkage moieties. Future efforts in this area will likely focus on leveraging computational modeling and structure-based drug design to guide the synthesis of novel analogs with improved potency, selectivity, and drug-like properties. The development of dual-target inhibitors, such as those targeting both c-Met and VEGFR-2, represents a promising strategy to overcome drug resistance and improve therapeutic outcomes in cancer treatment.

References

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Link]

  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. PubMed Central. [Link]

  • Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. PubMed Central. [Link]

  • Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors. PubMed. [Link]

  • Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents. PubMed. [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. [Link]

  • Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. University of Miami. [Link]

  • Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. PubMed. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform. PubMed. [Link]

  • Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. NIH. [Link]

  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ResearchGate. [Link]

  • European Journal of Medicinal Chemistry. ePrints Soton - University of Southampton. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogs of Combretastatin-A4 as Anti-cancer Agents. ResearchGate. [Link]

  • Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. ResearchGate. [Link]

  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. PubMed. [Link]

  • Medicinal Chemistry and Chemical Biology Highlights. CHIMIA. [Link]

  • Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold. NIH. [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 4-(2-Chloro-pyridin-4-yloxy)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 4-(2-Chloro-pyridin-4-yloxy)-phenylamine in a laboratory setting. The information herein is synthesized from established safety data for structurally similar compounds and general best practices for chemical handling to ensure the highest degree of safety for all personnel.

Hazard Assessment and Core Safety Principles

Core Safety Directives:

  • Engineering Controls as Primary Protection: All handling of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4]

  • Personal Protective Equipment (PPE) as a Mandatory Secondary Barrier: Appropriate PPE must be worn at all times when handling this compound.[5][6]

  • Avoid Contamination: Implement strict procedures to prevent the contamination of work surfaces, equipment, and personal clothing.[7]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and that all personnel are trained in their use.[5]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical for minimizing exposure risk. The following table outlines the required PPE for various laboratory operations involving 4-(2-Chloro-pyridin-4-yloxy)-phenylamine.

Activity Required Personal Protective Equipment
Weighing and Aliquoting (Solid) - Full-face respirator with P100 (particulate) cartridges- Chemical-resistant gloves (double-gloving recommended, e.g., nitrile inner, neoprene outer)- Chemical splash goggles- Face shield- Lab coat (flame-resistant)- Closed-toe shoes
Solution Preparation and Transfer - Full-face respirator with combination (organic vapor/P100) cartridges- Chemical-resistant gloves (double-gloving recommended)- Chemical splash goggles- Face shield- Lab coat (flame-resistant)- Closed-toe shoes
General Laboratory Operations - Safety glasses with side shields- Chemical-resistant gloves (nitrile)- Lab coat- Closed-toe shoes
Waste Disposal - Full-face respirator with combination (organic vapor/P100) cartridges- Heavy-duty chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles- Face shield- Chemical-resistant apron over a lab coat- Closed-toe shoes

Note: Always consult the glove manufacturer's compatibility chart to ensure the selected gloves provide adequate protection against the specific solvents being used.[8]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan is crucial for safe and reproducible experimental outcomes.

3.1. Preparation and Weighing:

  • Designated Area: All work with 4-(2-Chloro-pyridin-4-yloxy)-phenylamine must be performed in a designated area within a certified chemical fume hood.[9]

  • Pre-weighing Checks: Ensure the chemical fume hood is functioning correctly. Don the appropriate PPE as outlined in the table above.

  • Weighing: Use a tared, sealed container to weigh the solid compound. This minimizes the risk of generating airborne particulates.

  • Cleaning: After weighing, decontaminate the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent solution. Dispose of all cleaning materials as hazardous waste.

3.2. Solution Preparation:

  • Solvent Addition: In the chemical fume hood, slowly add the appropriate solvent to the vessel containing the pre-weighed compound.

  • Dissolution: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid heating unless the protocol specifically requires it, and if so, use a well-controlled heating mantle and ensure adequate ventilation.

  • Transfer: Use a syringe or cannula for liquid transfers to minimize the risk of spills and aerosol generation.

Workflow for Safe Handling of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Function prep1->prep2 handle1 Weigh Solid in Fume Hood prep2->handle1 handle2 Prepare Solution in Fume Hood handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Segregate and Label Waste clean1->clean2 disp1 Follow EPA/Local Guidelines clean2->disp1 disp2 Arrange for Licensed Disposal disp1->disp2

Caption: A flowchart illustrating the key steps for the safe handling of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Spill: For a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For a large spill, evacuate the area and contact the institution's environmental health and safety office.[10]

Waste Disposal Plan

Proper disposal of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine and associated waste is essential to protect human health and the environment.[11]

5.1. Waste Segregation and Collection:

  • Halogenated Waste Stream: All waste containing 4-(2-Chloro-pyridin-4-yloxy)-phenylamine, including unused solid, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated, properly labeled, and sealed container for halogenated waste.[12][13]

  • Container Requirements: Use a leak-proof, compatible container.[14] Do not overfill the container; leave at least 10% headspace for expansion.[14]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "4-(2-Chloro-pyridin-4-yloxy)-phenylamine," and any other components of the waste stream.[13]

5.2. Disposal Procedure:

  • Regulatory Compliance: All hazardous waste disposal must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16]

  • Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through the institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[17]

  • Incineration: High-temperature incineration is a common and effective method for the disposal of halogenated organic compounds.[18]

Waste Disposal Workflow

Waste Disposal Workflow cluster_collection Collection cluster_storage Interim Storage cluster_disposal Final Disposal coll1 Segregate into Halogenated Waste coll2 Use Labeled, Sealed Container coll1->coll2 stor1 Store in Designated Satellite Area coll2->stor1 stor2 Ensure Secondary Containment stor1->stor2 disp1 Request Pickup by EHS stor2->disp1 disp2 Transport via Licensed Hauler disp1->disp2 disp3 Dispose per EPA Regulations disp2->disp3

Caption: A diagram outlining the proper procedure for the disposal of waste containing 4-(2-Chloro-pyridin-4-yloxy)-phenylamine.

References

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • National University of Singapore. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

  • U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. [Link]

  • ATSDR. (1992). Toxicological Profile for Pyridine. [Link]

  • University of Washington. (n.d.). Standard Operating Procedure for Pyridine. [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. [Link]

  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]

  • National University of Singapore. (n.d.). Disposal of Waste Solvents. [Link]

  • U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. [Link]

  • Wikipedia. (n.d.). Hazardous waste in the United States. [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloro-pyridin-4-yloxy)-phenylamine
Reactant of Route 2
Reactant of Route 2
4-(2-Chloro-pyridin-4-yloxy)-phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.